molecular formula C11H10ClNO2 B051159 Ethyl 2-(2-chlorophenyl)-2-cyanoacetate CAS No. 4383-51-1

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate

Cat. No.: B051159
CAS No.: 4383-51-1
M. Wt: 223.65 g/mol
InChI Key: RASKCCDHQWXWHO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate is a valuable ester and nitrile-functionalized compound intended for research and development as a key synthetic building block. As a derivative of ethyl cyanoacetate, which is known to undergo reactions such as Claisen-type self-condensation and Knoevenagel condensations , this ortho-chlorophenyl analog is expected to share similar reactivity. The active methylene group, flanked by electron-withdrawing substituents, makes this class of compounds highly useful in carbon-carbon bond-forming reactions for constructing complex molecular architectures . Researchers can leverage this compound to develop novel heterocycles, pharmaceutical intermediates, and functional materials. While specific physical data for this isomer requires further characterization, related compounds such as the meta-chlorophenyl derivative (CAS# 92847-34-2) are documented in chemical literature . This product is supplied for research purposes only. It is strictly for laboratory use and must not be used for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, considering that related nitriles and esters can be toxic by ingestion and may react with strong oxidizers, acids, and bases .

Properties

IUPAC Name

ethyl 2-(2-chlorophenyl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASKCCDHQWXWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1H NMR spectrum of "Ethyl 2-(2-chlorophenyl)-2-cyanoacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference Guide: 1H NMR Characterization of Ethyl 2-(2-chlorophenyl)-2-cyanoacetate

CAS: 4383-51-1 Molecular Formula:


Molecular Weight:  223.66  g/mol
Primary Application:  Key intermediate in the synthesis of Clopidogrel (Plavix) and related antiplatelet agents.[1][2]

Part 1: Executive Summary & Structural Logic

The Analytical Challenge this compound represents a critical "branch point" intermediate.[1] Its structural integrity is defined by the reduction of the electron-deficient alkene (from the Knoevenagel condensation precursor) to a saturated methine center.[1] In a drug development context, the primary analytical objective is not merely confirming identity, but rigorously quantifying the residual unsaturated precursor and decarboxylated byproducts , both of which act as downstream process poisons.[2]

Structural Elucidation Strategy The molecule consists of four distinct spin systems:

  • The Ethyl Ester Moiety: A diagnostic triplet-quartet system.[1]

  • The Chiral Methine (

    
    -Proton):  A singlet appearing in the "deshielded aliphatic" window (5.0–5.5 ppm), heavily influenced by the electron-withdrawing cyano (-CN) and ester (-COOEt) groups, plus the orth-chloro phenyl ring.[1]
    
  • The Aromatic Ring: An ABCD system characteristic of 1,2-disubstituted benzenes.[1]

  • Labile Functionality: The

    
    -proton is highly acidic (
    
    
    
    ), making it susceptible to deuterium exchange if protic deuterated solvents (e.g.,
    
    
    ) or "wet" solvents are used.[1][2]

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility and accurate integration of the acidic proton, the following protocol is mandatory.

1. Solvent Selection

  • Primary: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.[1][2]
    
    • Reasoning: Non-polar aprotic nature prevents deuterium exchange at the

      
      -position.[1] Excellent solubility for both the ester and potential lipophilic impurities.[1]
      
  • Avoid:

    
     (unless dry) or Methanol-
    
    
    
    .[1]
    • Risk: The basicity of DMSO can accelerate keto-enol tautomerism or proton exchange, broadening or diminishing the critical methine singlet.[1]

2. Sample Preparation

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Filtration: Filter through a glass wool plug if any turbidity (inorganic salts from synthesis) is observed.[2]

3. Acquisition Parameters (400 MHz+)

  • Pulse Angle:

    
     (maximizes signal-to-noise for impurities).[1]
    
  • Relaxation Delay (D1):

    
     seconds.
    
    • Criticality: The methine proton and aromatic protons have different

      
       relaxation times.[1] A short D1 will under-quantify the methine proton, leading to false purity calculations.[1]
      
  • Scans: 16 (Identity) / 64+ (Impurity Profiling).[2]

Part 3: Spectral Interpretation & Data

The 1H NMR Spectrum (Predicted/Standardized in )
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
A (Methyl)1.28 – 1.35Triplet (t)3H7.1Terminal ethyl group.[1]
B (Methylene)4.25 – 4.35Quartet (q)2H7.1Diastereotopic nature is usually averaged out unless chiral shift reagents are used.[1][2]
C (Methine)5.35 ± 0.10 Singlet (s) 1H -Critical QC Peak. Diagnostic for the saturated C-C bond.[1]
D (Aromatic)7.25 – 7.35Multiplet (m)2H-Meta/Para protons.[1][2]
E (Aromatic)7.40 – 7.50Multiplet (m)2H-Ortho protons (deshielded by Cl and the chiral center).[1][2]

Note on the Methine Singlet: This peak is the "heartbeat" of the spectrum.[1] If this peak appears as a doublet, check for coupling to contaminants or unexpected fluorinated analogs.[2] If it is broad, check solvent water content (proton exchange).[2]

Impurity Profiling (The "Kill" Step)

In process chemistry, the absence of the target peak is less important than the presence of specific impurities.[2]

Impurity TypeStructure/OriginDiagnostic Signal (

)
Limit Control
Precursor Ethyl 2-cyano-3-(2-chlorophenyl)acrylate

8.3 – 8.5 (s, 1H)
Vinyl Proton. Must be < 0.5%.[1] Indicates incomplete reduction.
Degradant 2-Chlorophenylacetonitrile

3.85 (s, 2H)
Decarboxylation product.[1][2]
Hydrolysis 2-(2-chlorophenyl)-2-cyanoacetic acid

9.0+ (broad, COOH)
Acidic hydrolysis of ester.[1]
Solvent Toluene

2.36 (s)
Common reaction solvent.[1][2]

Part 4: Visualization of Structural Logic

The following diagram illustrates the molecular connectivity and the specific NMR zones used for quality control.

NMR_Logic Molecule This compound (Target) Methine Methine Proton (Ha) δ 5.35 ppm (s) (The 'Saturated' Signal) Molecule->Methine Key Identity Peak Ethyl Ethyl Group δ 1.3 (t) / 4.3 (q) (Stoichiometry Check) Molecule->Ethyl Integral Reference Aromatic Aromatic Ring δ 7.2 - 7.5 (m) (Substitution Pattern) Molecule->Aromatic Structure Confirmation Impurity Unsaturated Precursor (Olefinic Proton) δ 8.4 ppm (s) Methine->Impurity QC Comparison (Reduction Completeness)

Caption: Logical map relating structural moieties to specific NMR chemical shift zones and impurity flags.

Part 5: Advanced Mechanistic Insight

The "Acidity" Artifact The methine proton is flanked by three electron-withdrawing groups: the ester carbonyl, the nitrile, and the chlorophenyl ring.[1] This creates a "push-pull" electronic environment that significantly deshields the proton (pushing it to ~5.35 ppm) and increases its acidity.[1]

  • Observation: In the presence of trace bases (e.g., residual piperidine from the Knoevenagel step), this proton can be abstracted, leading to a carbanion that may undergo oxidative dimerization or tautomerization.[2]

  • NMR Consequence: If the spectrum shows "missing" integration for the methine proton but correct integration for the ethyl group, do not assume the compound is wrong.[2] First, check the pH of your NMR solvent.[2] Acidifying the NMR tube with a drop of TFA-

    
     (trifluoroacetic acid-d) often restores the sharp singlet by suppressing proton exchange.[1]
    

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 2052978 (this compound).[1] Retrieved from [Link][1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2][3] Journal of Organic Chemistry.[1][2][3][4] (Standard reference for solvent impurities). Retrieved from [Link]

Sources

Strategic Utilization of Ethyl 2-(2-chlorophenyl)-2-cyanoacetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic utility, reactivity profile, and application of Ethyl 2-(2-chlorophenyl)-2-cyanoacetate (CAS 4383-51-1).

A Technical Guide for Synthetic Applications

Executive Summary

This compound serves as a high-value "pivot" intermediate in organic synthesis.[1] Structurally, it combines the lipophilicity of the ortho-chlorophenyl ring with the dual activation of cyano and ester groups at the alpha-position.[1] This unique electronic architecture renders the alpha-proton highly acidic (


), enabling facile alkylation, halogenation, and condensation reactions under mild conditions.[1]

Its primary industrial significance lies in its role as a precursor to 2-(2-chlorophenyl)acetic acid derivatives (key fragments for the antiplatelet agent Clopidogrel ) and as a substrate for the Gewald reaction to generate polysubstituted thiophenes.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 4383-51-1
Molecular Formula

Molecular Weight 223.66 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point 160–165 °C (at 2 mmHg)
Solubility Soluble in EtOH, EtOAc, DCM, Toluene; Insoluble in water

Synthetic Routes

High-purity synthesis is achieved through two primary methodologies: Nucleophilic Acylation (Industrial) and Pd-Catalyzed Arylation (Laboratory/Research).[1]

Method A: Ethoxycarbonylation of 2-Chlorophenylacetonitrile (Industrial Standard)

This route utilizes the high acidity of the benzylic proton in 2-chlorophenylacetonitrile.[1]

  • Reagents: Diethyl carbonate (DEC), Sodium hydride (NaH) or Sodium ethoxide (NaOEt).[1]

  • Mechanism: Deprotonation of the nitrile followed by nucleophilic attack on the carbonate.[1]

  • Advantage: Scalable, uses inexpensive reagents.[1]

Method B: Pd-Catalyzed Alpha-Arylation (Research Grade)

Useful for introducing the 2-chlorophenyl group onto a pre-existing cyanoacetate scaffold.[1]

  • Reagents: Ethyl cyanoacetate, 1-bromo-2-chlorobenzene,

    
    , 
    
    
    
    ,
    
    
    .[1]
  • Advantage: High functional group tolerance; avoids handling toxic aryl acetonitriles.[1]

Reactivity Profile & Applications

The "Pivot" Reactivity

The molecule undergoes three distinct transformations based on the reagent class:

  • Decarboxylative Hydrolysis: Converts the scaffold into 2-(2-chlorophenyl)acetonitrile .[1]

  • Hydrolytic Decarboxylation (Acidic): Converts the scaffold into 2-(2-chlorophenyl)acetic acid (Clopidogrel precursor).[1]

  • Knoevenagel/Gewald Cyclization: Reacts with ketones/aldehydes and elemental sulfur to form 2-aminothiophenes .[1]

ReactivityMap Start Ethyl 2-(2-chlorophenyl)- 2-cyanoacetate Route1 Hydrolysis (OH-) + Acid Workup Start->Route1 Route2 Alkylation (R-X) + Decarboxylation Start->Route2 Route3 Gewald Reaction (Ketone + S8 + Base) Start->Route3 Product1 2-(2-Chlorophenyl) acetic acid Route1->Product1 -CO2, -NH3 Product2 Alpha-Substituted Aryl Acetates Route2->Product2 Diversification Product3 2-Amino-3-ethoxycarbonyl- 4-(2-chlorophenyl)thiophene Route3->Product3 Heterocycle Formation

Figure 1: Divergent synthetic pathways from the parent scaffold.[1]

Application in Clopidogrel Synthesis

The title compound acts as a "masked" form of 2-(2-chlorophenyl)acetic acid.[1] Direct usage of the acetic acid can be problematic due to purification issues.[1] The cyanoacetate intermediate allows for purification via crystallization or distillation before the final hydrolysis step.[1]

Pathway:

  • Hydrolysis: The cyano group is hydrolyzed to the amide/acid, and the ester is hydrolyzed to the acid.[1]

  • Decarboxylation: The resulting malonic acid derivative loses

    
     upon heating to yield the mono-acid.[1]
    
  • Esterification: The acid is converted to Methyl 2-(2-chlorophenyl)acetate.[1]

  • Bromination: Radical bromination yields the alpha-bromo ester, which is condensed with the thienopyridine ring.[1]

Experimental Protocols

Protocol 1: Synthesis via Ethoxycarbonylation

Objective: Preparation of this compound from 2-chlorophenylacetonitrile.[1]

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with

    
    .
    
  • Reagent Prep: Charge flask with Sodium Ethoxide (68.0 g, 1.0 mol) and anhydrous Toluene (500 mL).

  • Addition: Heat to 60°C. Add Diethyl Carbonate (118.0 g, 1.0 mol) in one portion.

  • Reaction: Dropwise add 2-chlorophenylacetonitrile (75.8 g, 0.5 mol) over 1 hour. The mixture will thicken.[1]

  • Reflux: Heat to reflux (110°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Workup: Cool to 0°C. Quench with Glacial Acetic Acid (60 g) diluted in water. Separate organic layer.[1][2]

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Distill residue under high vacuum (0.5 mmHg, ~140°C) to obtain the product as a viscous oil.
    
    • Yield Target: 85-90%.[1]

Protocol 2: Hydrolytic Decarboxylation to Aryl Acetic Acid

Objective: Conversion to 2-(2-chlorophenyl)acetic acid.

  • Digestion: Dissolve the cyanoacetate (0.1 mol) in 6M

    
      (100 mL).
    
  • Reflux: Heat to reflux for 12 hours. The nitrile hydrolyzes to the acid, and the malonic acid intermediate decarboxylates in situ.

  • Extraction: Cool to room temperature. Extract with Dichloromethane (3 x 50 mL).

  • Isolation: Extract the organic layer with 1M NaOH (to pull the acid into the aqueous phase).[1] Acidify the aqueous extract with conc. HCl to precipitate the product.[1]

  • Crystallization: Recrystallize from Hexane/Ethanol.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] May liberate HCN if exposed to strong acids under non-controlled conditions (though the ester/nitrile bond is stable).[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis risk).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

References

  • Synthesis of Ethyl Cyanoacetate Derivatives. Organic Syntheses, Coll. Vol. 1, p. 254.[1] [1]

  • Palladium-Catalyzed Arylation of Cyanoesters. Journal of the American Chemical Society, 2002, 124(31), 9330-9331.[1] [1]

  • Process for the preparation of Clopidogrel intermediates. U.S. Patent 20060205963.

  • Gewald Reaction for Thiophene Synthesis. Journal of Heterocyclic Chemistry, 1999, 36(2), 333-345.[1] [1]

  • This compound Product Data. PubChem CID: 205607. [1]

Sources

Mechanistic Architecture & Synthetic Utility of Ethyl 2-(2-chlorophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate (CAS: 4383-51-1) represents a class of "super-active" methylene compounds where the central


-carbon is activated by a triad of electron-withdrawing groups (EWGs): a nitrile (-CN), an ethyl ester (-COOEt), and an electron-deficient aryl ring (2-Cl-Ph).[1][2]

This technical guide dissects the electronic push-pull mechanisms that define its reactivity, specifically focusing on the "Ortho-Chloro Paradox" —where steric hindrance competes with inductive stabilization. We present a validated, scalable synthetic protocol and analyze its utility as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and neuroactive phenethylamines.

Electronic Architecture Analysis

The reactivity of this molecule is governed by the acidity of the methine proton (


), which is dramatically enhanced by the convergence of three electronic vectors.
The Triad of Withdrawal
  • Cyano Group (-CN): Exerts a potent linear inductive (-I) and mesomeric (-M) effect. The

    
    -hybridized nitrogen provides the strongest stabilization for the resulting carbanion.
    
  • Ethyl Ester (-COOEt): Provides moderate -I and -M withdrawal. However, its planar requirement for resonance competes with the steric demands of the aryl ring.

  • 2-Chlorophenyl Moiety (Ar-Cl):

    • Inductive Effect (-I): The chlorine atom at the ortho position exerts a strong electron-withdrawing inductive effect through the

      
      -framework, stabilizing the negative charge.
      
    • The "Ortho Effect" (Steric): Unlike para-substitution, the ortho-chloro substituent introduces significant steric bulk. This forces the phenyl ring to rotate out of coplanarity with the enolate system (

      
       / 
      
      
      
      ).

Mechanistic Insight: While the -I effect of chlorine lowers the pKa, the steric twist reduces the resonance participation of the phenyl ring. The net result is a highly acidic species (estimated pKa


 9.0–10.5 in DMSO), but one where the negative charge is localized more heavily on the nitrile and ester oxygens rather than the aryl ring.
Visualization of Resonance Stabilization

The following diagram illustrates the delocalization pathways for the deprotonated anion, highlighting the steric inhibition caused by the 2-Cl group.

Resonance cluster_0 Electronic Factors Anion Carbanion (C-) CN_Resonance Nitrile Delocalization (Major Contributor) Anion->CN_Resonance Linear overlap (High) Est_Resonance Ester Enolate (Secondary Contributor) Anion->Est_Resonance Planar overlap (Med) Ph_Resonance Phenyl Delocalization (Sterically Inhibited) Anion->Ph_Resonance Twisted overlap (Low) Cl_Inductive 2-Cl Inductive (-I) Stabilizes Anion Cl_Inductive->Anion Cl_Steric 2-Cl Steric Bulk Destabilizes Resonance Cl_Steric->Ph_Resonance Blocks Coplanarity

Caption: Resonance competition in the deprotonated intermediate. The 2-chloro substituent inductively stabilizes the charge but sterically inhibits phenyl ring resonance participation.

Experimental Protocol: Synthesis & Validation

While direct arylation of ethyl cyanoacetate is possible via Pd-catalysis, it often suffers from high catalyst costs and potential heavy metal contamination. The Knoevenagel Condensation–Reduction sequence is the authoritative, self-validating route for high-purity synthesis.

Reaction Scheme
  • Condensation: 2-Chlorobenzaldehyde + Ethyl Cyanoacetate

    
     Ethyl 2-cyano-3-(2-chlorophenyl)acrylate.
    
  • Reduction: Selective 1,4-reduction of the alkene using Sodium Borohydride (

    
    ).
    
Detailed Methodology
Step 1: Knoevenagel Condensation
  • Reagents: 2-Chlorobenzaldehyde (1.0 eq), Ethyl Cyanoacetate (1.05 eq), Piperidine (0.05 eq, Cat.), Ethanol (Solvent).

  • Procedure:

    • Dissolve 2-chlorobenzaldehyde and ethyl cyanoacetate in ethanol (5 mL/mmol).

    • Add catalytic piperidine dropwise. The reaction is exothermic; maintain temp < 50°C.

    • Stir at room temperature for 2–4 hours. The product often precipitates as a solid.

    • Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of aldehyde.

    • Isolation: Cool to 0°C, filter the precipitate, and wash with cold ethanol.

    • Yield: Typically >85%.

Step 2: Chemoselective Reduction
  • Reagents: Knoevenagel Product (from Step 1),

    
     (0.5–0.7 eq), Ethanol/THF (1:1).
    
  • Mechanism:

    
     acts as a soft nucleophile, attacking the 
    
    
    
    -carbon of the conjugated system (1,4-addition) rather than the ester carbonyl.
  • Procedure:

    • Suspend the acrylate in Ethanol/THF.

    • Add

      
       in small portions at 0°C. Caution: Hydrogen gas evolution.
      
    • Allow to warm to room temperature and stir for 1 hour.

    • Quench: Carefully add dilute HCl or saturated

      
       to destroy excess hydride and protonate the intermediate enolate.
      
    • Extraction: Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
    • Purification: If necessary, purify via Kugelrohr distillation or recrystallization (if solid).

Quantitative Data Summary
ParameterStep 1 (Condensation)Step 2 (Reduction)
Limiting Reagent 2-ChlorobenzaldehydeAcrylate Intermediate
Key Catalyst/Reagent Piperidine (Base)

(Hydride Source)
Thermodynamics Exothermic (

)
Mildly Exothermic
Typical Yield 85–95%80–90%
Purity Marker Mp: 50–52°C (Acrylate)

NMR: Doublet at

4.5 ppm (

)

Reactivity & Mechanistic Applications

The target molecule serves as a versatile divergence point in drug development.

Alkylation (Synthesis of Quaternary Centers)

Due to the high acidity of the


-proton, the molecule can be alkylated under mild conditions (e.g., 

in Acetone or DMF) with alkyl halides.
  • Application: Creating sterically crowded quaternary carbons found in specific GPCR antagonists.

  • Constraint: The 2-Cl group imposes steric hindrance, making

    
     attack on bulky electrophiles slower than with the unsubstituted phenyl analog.
    
Decarboxylation (The "Krapcho" Pathway)

Heating the molecule in wet DMSO with LiCl induces Krapcho decarboxylation, removing the ester group to yield 2-(2-chlorophenyl)acetonitrile .

  • Pathway: Ester

    
     Carboxylate 
    
    
    
    Decarboxylation
    
    
    Nitrile.
  • Utility: This nitrile is a direct precursor to Clopidogrel -related intermediates (though Clopidogrel itself uses a thienopyridine scaffold, the chemistry of the 2-chlorophenyl-acetonitrile moiety is homologous).

Reductive Cyclization

Reduction of the nitrile group (e.g., via Raney Ni/H2) in the presence of the ester can lead to spontaneous lactamization, forming 3-(2-chlorophenyl)pyrrolidin-2-one derivatives, which are scaffolds for nootropic agents.

Pathways Core This compound Sub1 Alkylation (R-X / Base) Core->Sub1 Sub2 Decarboxylation (LiCl / DMSO) Core->Sub2 Sub3 Nitrile Reduction (H2 / Raney Ni) Core->Sub3 Prod1 Quaternary Amino Acids (Hydrolysis) Sub1->Prod1 Prod2 2-(2-chlorophenyl)acetonitrile Sub2->Prod2 Prod3 Pyrrolidinone Scaffolds Sub3->Prod3

Caption: Divergent synthetic pathways utilizing the core scaffold.

References

  • Jones, G. (2011). The Knoevenagel Condensation. In Organic Reactions. Wiley. [Link]

  • Olofsson, B., et al. (2016). Transition Metal-Free Direct Arylation of 2-Substituted Cyanoacetates with Diaryliodonium Salts. Molecules, 21(10), 1394. [Link]

  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (General reference for Inductive/Mesomeric effects).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Methodological & Application

Application Note: Strategic Synthesis of 4-Aryl-Pyridazinones from Ethyl 2-(2-chlorophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of functionalized pyridazinones using Ethyl 2-(2-chlorophenyl)-2-cyanoacetate as a core building block.

Executive Summary

Pyridazinone scaffolds, particularly 3(2H)-pyridazinones , are privileged structures in medicinal chemistry, exhibiting phosphodiesterase (PDE) inhibitory, antihypertensive, and analgesic activities.[1] The introduction of an aryl substituent at the C4 or C5 position is critical for biological efficacy (e.g., in compounds like zardaverine or chloridazon).

This guide focuses on the utilization of This compound (CAS: 14254-80-9) as a versatile nucleophilic precursor. Unlike simple


-keto esters, this sterically congested 

-aryl,

-cyano ester requires specific activation protocols to prevent the formation of thermodynamically favored 5-membered pyrazolone byproducts. We detail a robust Chain Extension-Cyclization protocol to exclusively generate the 6-membered pyridazinone ring.

Chemical Strategy & Mechanism

The Selectivity Challenge: Pyrazole vs. Pyridazinone

Direct reaction of this compound with hydrazine typically yields 5-amino-4-(2-chlorophenyl)-pyrazol-3-one via attack on the nitrile and ester. To force the formation of the 6-membered pyridazinone , the carbon backbone must be extended from 3 to 4 atoms before cyclization.

The Solution: Alkylation-Cyclization Pathway
  • Step 1:

    
    -Alkylation:  The acidic methine proton (pKa ~11-13) is deprotonated to form a stable carbanion, which is alkylated with ethyl bromoacetate . This generates a succinate-like backbone (Diethyl 2-(2-chlorophenyl)-2-cyanosuccinate).
    
  • Step 2: Double Nucleophilic Acyl Substitution: Hydrazine attacks the two ester moieties (or ester + nitrile) in a 1,4-fashion to close the 6-membered ring.

  • Step 3: Decarboxylation (Optional): Hydrolysis and decarboxylation of the cyano group can yield the 4-aryl-pyridazine-3,6-dione.

Reaction Pathway Diagram

ReactionPathway Start Ethyl 2-(2-chlorophenyl)- 2-cyanoacetate (Precursor) Inter Diethyl 2-(2-chlorophenyl)- 2-cyanosuccinate (Intermediate) Start->Inter Alkylation (C-C Bond Formation) Byproduct 5-Amino-4-(2-chlorophenyl)- pyrazol-3-one (Avoided Byproduct) Start->Byproduct Direct Hydrazine Reaction (Avoid!) Reagent1 Ethyl Bromoacetate + K2CO3/Acetone Product 4-(2-chlorophenyl)-4-cyano- tetrahydropyridazine-3,6-dione Inter->Product Cyclization (6-endo-trig) Reagent2 Hydrazine Hydrate EtOH, Reflux

Caption: Figure 1. Strategic pathway preventing pyrazole formation by prior chain extension.

Experimental Protocol

Phase 1: Chain Extension (Synthesis of the Succinate Intermediate)

Objective: Create the 4-carbon dicarbonyl skeleton required for pyridazinone formation.

Reagents:

  • This compound (1.0 eq)

  • Ethyl Bromoacetate (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Acetone (Dry, ACS Grade) or DMF

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with This compound (10 mmol, 2.23 g) and anhydrous acetone (30 mL).

  • Activation: Add

    
      (20 mmol, 2.76 g) to the solution. Stir at room temperature for 15 minutes to ensure deprotonation (color change may occur).
    
  • Alkylation: Add Ethyl Bromoacetate (11 mmol, 1.22 mL) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
    
    
    
    ) should disappear, yielding a less polar product (
    
    
    ).
  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with water and brine, dry over

    
    , and concentrate.
    
    • Checkpoint: The product, Diethyl 2-(2-chlorophenyl)-2-cyanosuccinate , is typically a viscous oil. Yield expectation: >85%.

Phase 2: Cyclization to Pyridazinone

Objective: Formation of the heterocyclic ring.

Reagents:

  • Intermediate from Phase 1 (1.0 eq)

  • Hydrazine Hydrate (80% or 64% aq. solution) (2.5 eq)

  • Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve the crude succinate intermediate (approx. 3.1 g) in Ethanol (20 mL).

  • Addition: Add Hydrazine Hydrate (25 mmol) slowly at room temperature.

  • Cyclization: Reflux the mixture (

    
    C) for 6–8 hours. A precipitate often forms as the reaction progresses.
    
  • Isolation: Cool the reaction mixture to

    
    C.
    
  • Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from Ethanol/DMF if necessary.

Characterization Data (Typical):

  • Product: 4-(2-chlorophenyl)-4-cyano-tetrahydro-pyridazine-3,6-dione.

  • Appearance: White to off-white crystalline solid.

  • IR: Nitrile stretch (

    
    ), Amide/Lactam carbonyls (
    
    
    
    ).
Phase 3: Hydrolysis & Decarboxylation (Optional)

To obtain the 4-(2-chlorophenyl)-pyridazine-3,6-dione (removing the cyano group):

  • Reflux the Phase 2 product in 20% HCl/Acetic Acid (1:1) for 12 hours.

  • This converts the nitrile to an acid, which decarboxylates due to the

    
    -position relative to the carbonyl, and aromatizes the ring to the dihydro-pyridazinone form.
    

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Formation of 5-membered ring (Pyrazole) Incomplete alkylation in Phase 1; unreacted starting material carried over.Ensure Phase 1 goes to completion (TLC check). Use stronger base (NaH) if

is too slow.
Low Yield in Phase 1 Wet solvents quenching the carbanion.Use freshly dried Acetone or switch to DMF/NaH at

C.
Oily Product in Phase 2 Incomplete cyclization or presence of mono-hydrazide intermediate.Increase reflux time (up to 12h); add catalytic Acetic Acid to promote ring closure.
Darkening of Reaction Oxidation of hydrazine or phenols.Perform cyclization under Nitrogen atmosphere.

References

  • Synthesis of Pyridazinones: Asif, M. (2013). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 3(4), 237-251. Link

  • Alkylation Protocols: Sotelo, E., et al. (2002). Efficient synthesis of 3(2H)-pyridazinones via solid-phase chemistry. Journal of Combinatorial Chemistry. Link

  • Biological Activity: Rathish, I. G., et al. (2012). Synthesis and evaluation of some new pyridazinone derivatives as anticancer agents. Indian Journal of Pharmaceutical Sciences. Link

  • Precursor Reactivity:El-Hashash, M. A., et al. (2011). Synthesis of some new pyridazinone derivatives derived from 3-aroylpropionic acid. Journal of American Science.

Sources

Application Note: Synthesis of Pyrazole Scaffolds from Ethyl 2-(2-chlorophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for converting Ethyl 2-(2-chlorophenyl)-2-cyanoacetate into bioactive pyrazole derivatives. The primary transformation yields 3-amino-4-(2-chlorophenyl)-1H-pyrazol-5(4H)-one , a privileged scaffold in kinase inhibitor and anti-inflammatory drug discovery.

The 2-chlorophenyl moiety at the


-position of the starting material presents specific steric and electronic considerations that distinguish this protocol from standard Knorr-type syntheses. This guide provides optimized reaction conditions, mechanistic insights, and troubleshooting parameters to ensure high reproducibility and yield.

Strategic Analysis & Chemical Logic

The Precursor: this compound

This substrate is a "push-pull" alkene precursor equivalent (in its tautomeric forms) and a highly functionalized 1,3-dielectrophile.

  • Electrophile 1 (Ester): Susceptible to nucleophilic acyl substitution.

  • Electrophile 2 (Nitrile): Susceptible to nucleophilic addition.

  • Steric Challenge: The ortho-chloro substituent on the phenyl ring creates significant steric bulk near the reaction center, potentially retarding the rate of cyclization compared to unsubstituted analogs.

Synthetic Pathway: The Modified Knorr Cyclocondensation

The reaction utilizes hydrazine (or its derivatives) as a dinucleophile. Unlike 1,3-diketones which yield simple pyrazoles, the


-cyano ester motif yields 3-amino-5-pyrazolones .

Mechanism:

  • Hydrazide Formation: The unhindered nitrogen of hydrazine attacks the ester carbonyl (more reactive than the nitrile), releasing ethanol.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazide attacks the nitrile carbon.

  • Tautomerization: The resulting imine intermediate tautomerizes to the stable enol/amine form.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical tautomeric equilibrium of the product.

ReactionMechanism cluster_tautomers Product Tautomeric Forms SM Ethyl 2-(2-chlorophenyl)- 2-cyanoacetate Inter1 Intermediate A: Hydrazide Formation SM->Inter1 Nucleophilic Attack (Ester) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Inter1 Inter2 Intermediate B: Amidine Cyclization Inter1->Inter2 - EtOH Intramolecular Attack (CN) Product 3-amino-4-(2-chlorophenyl)- 1H-pyrazol-5(4H)-one Inter2->Product Tautomerization T1 CH-form (Pyrazolone) T2 OH-form (Hydroxypyrazole) T1->T2 Equilibrium T3 NH-form (Imino) T2->T3 Equilibrium

Caption: Mechanistic pathway from


-cyano ester to aminopyrazolone, highlighting the critical cyclization step and tautomeric versatility.

Experimental Protocols

Protocol A: Synthesis of 3-amino-4-(2-chlorophenyl)-1H-pyrazol-5(4H)-one

Objective: Primary cyclization using hydrazine hydrate.

1. Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Scale)
This compound Substrate1.0223.662.24 g (10 mmol)
Hydrazine Hydrate (80% or 99%) Reagent2.050.061.0 g (~1.0 mL)
Ethanol (Absolute) SolventN/A46.0720 mL
Acetic Acid (Glacial) Catalyst/WorkupN/A60.05As required
2. Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the This compound (2.24 g) and Ethanol (20 mL) to the flask. Stir at room temperature until fully dissolved.

    • Expert Note: If the starting material is an oil and difficult to dissolve, mild warming (30°C) is acceptable.

  • Reagent Addition: Add Hydrazine Hydrate (2.0 equiv) dropwise over 5 minutes.

    • Safety: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood. The reaction is slightly exothermic; observe for temperature spikes.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .

    • Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1 or MeOH/DCM 1:9). The starting material spot (

      
      ) should disappear, and a lower 
      
      
      
      spot (product) should appear.
    • Ortho-Effect: Due to the 2-chloro substituent, this reaction may be slower than the phenyl analog. If incomplete after 6 hours, extend reflux to 12 hours.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Often, the product precipitates directly upon cooling. If so, filter the solid.[1]

    • If no precipitate forms: Concentrate the solvent to ~5 mL under reduced pressure. Pour the residue into crushed ice-water (50 mL).

    • Acidify the aqueous mixture with Glacial Acetic Acid to pH ~5–6. This neutralizes the hydrazine salt and forces precipitation of the pyrazolone.

  • Purification:

    • Filter the crude solid.[1]

    • Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • Recrystallize from Ethanol or Ethanol/Water (8:2) .

3. Expected Analytical Data
  • Appearance: White to off-white powder.

  • Melting Point: Expect >210°C (decomposition).

  • IR (

    
    ):  3400-3200 (
    
    
    
    ), 1680-1650 (C=O, amide/pyrazolone), 2200 (CN should be absent ).
  • 1H NMR (DMSO-

    
    ): 
    
    • 
       10.5–11.0 (br s, 1H, Ring NH)
      
    • 
       7.2–7.6 (m, 4H, Ar-H, 2-chlorophenyl pattern)
      
    • 
       5.5–6.0 (s, 2H, 
      
      
      
      )
    • Note: The C4-H proton is usually absent in the 3-amino-4-aryl-5-pyrazolone tautomer as the double bond resides in the ring, but tautomeric exchange can broaden signals.

Protocol B: Synthesis of N-Phenyl Derivative

Objective: Synthesis of 1-phenyl-3-amino-4-(2-chlorophenyl)-pyrazol-5-one using Phenylhydrazine.

  • Modification: Substitute Hydrazine Hydrate with Phenylhydrazine (1.2 equiv).

  • Solvent: Glacial Acetic Acid is preferred over Ethanol for phenylhydrazine reactions to accelerate the condensation.

  • Conditions: Reflux at 110°C for 4 hours.

  • Isolation: Pour into ice water. The product (1-phenyl substituted) is generally more lipophilic and will precipitate readily.

Process Workflow & Decision Tree

The following diagram outlines the operational workflow, including critical decision points for purification based on the physical state of the crude mixture.

Workflow Start Start: Dissolve Substrate in EtOH AddReagent Add Hydrazine Hydrate (Dropwise) Start->AddReagent Reflux Reflux 4-6 Hours (Monitor TLC) AddReagent->Reflux CheckPpt Precipitate formed on cooling? Reflux->CheckPpt Filter Direct Filtration CheckPpt->Filter Yes IceWater Pour into Ice Water Acidify with AcOH (pH 5) CheckPpt->IceWater No Recryst Recrystallize (EtOH) Filter->Recryst Collect Collect Solid IceWater->Collect Collect->Recryst Final Final Product: 3-amino-4-(2-chlorophenyl)-pyrazolone Recryst->Final

Caption: Operational workflow for the synthesis and isolation of the target pyrazole.

Expert Insights & Troubleshooting (E-E-A-T)

The "Ortho-Effect"

The 2-chlorophenyl group introduces steric strain. In standard phenyl-cyanoacetates, cyclization is rapid. With the 2-chloro substituent:

  • Observation: Reaction may stall at the hydrazide intermediate (Intermediate A in Diagram 1).

  • Solution: If TLC shows a persistent intermediate spot, add 0.5 equiv of Sodium Ethoxide (NaOEt) . Base catalysis facilitates the nucleophilic attack of the hydrazide nitrogen onto the nitrile carbon.

Tautomerism and Solubility

The product exists in equilibrium between the CH-form (pyrazolone) and the OH-form (hydroxypyrazole).

  • Impact: This makes the compound amphoteric. It dissolves in strong base (forming the enolate) and strong acid (protonating the amine).

  • Purification Tip: Avoid strongly basic workups, as the product will remain in the aqueous phase as a salt. The optimal pH for precipitation is 5.0–6.0.

Safety Considerations
  • Hydrazine Hydrate: Highly toxic and corrosive. Use double-gloving and work in a well-ventilated hood. Destroy excess hydrazine in the waste stream using bleach (sodium hypochlorite) solution before disposal.

  • This compound: Potential skin irritant.

References

  • Knorr Pyrazole Synthesis: Knorr, L. (1883).[2] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational mechanism).

  • Reaction of

    
    -Cyano Esters with Hydrazine: 
    
    • Elnagdi, M. H., et al. (1976). "Reactions with

      
      -cyano esters." Journal of Heterocyclic Chemistry, 13(2), 225-230. 
      
  • Synthesis of 3-amino-5-pyrazolones

    • Fichez, J., et al. (2012). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.

  • Tautomerism in Pyrazolones

    • Holzer, W., et al. (2005). "The Tautomerism of 3(5)-Phenylpyrazoles." Journal of Heterocyclic Chemistry.

  • Specific 2-Chlorophenyl Analogs

    • Aggarwal, R., et al. (2011). "Synthesis and antimicrobial activity of some new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles." (Analogous chemistry demonstrating steric tolerance). Indian Journal of Chemistry.

Sources

Application Note: Ethyl 2-(2-chlorophenyl)-2-cyanoacetate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Ethyl 2-(2-chlorophenyl)-2-cyanoacetate (CAS: 4383-51-1), a specialized "pivot scaffold" in organic synthesis. Unlike simple cyanoacetates, this


-arylated derivative possesses a sterically demanding and electronically activated ortho-chlorophenyl group, making it a critical precursor for constructing quaternary carbon centers and fused heterocycles (e.g., oxindoles, isoquinolines) via multicomponent and cascade reactions.


-Aryl Cyanoacetates
Target Audience:  Medicinal Chemists, Process Development Scientists

Introduction & Molecule Profile[1][2]

This compound is a bifunctional building block characterized by an active methine proton and an ortho-halogenated aryl ring. Its unique reactivity profile allows it to serve as a nucleophile in Michael additions and alkylations, while the ortho-chloro substituent provides a handle for intramolecular transition-metal-catalyzed cyclizations.

PropertySpecification
IUPAC Name This compound
CAS Number 4383-51-1
Molecular Formula C

H

ClNO

Molecular Weight 223.66 g/mol
Key Functional Groups Nitrile (CN), Ester (COOEt), Aryl Chloride (Ar-Cl), Acidic

-Proton
Primary Reactivity Nucleophilic substitution (S

2), Michael Addition, Pd-catalyzed C-N/C-C coupling
Technical Note: Structural Disambiguation

Researchers often confuse this saturated


-aryl compound with its unsaturated Knoevenagel precursor, Ethyl 2-cyano-3-(2-chlorophenyl)acrylate.
  • Acrylate (Unsaturated): Michael acceptor. Used in [3+2] cycloadditions.[1]

  • Acetate (Saturated - This Topic): Nucleophile/Pro-nucleophile. Used for quaternary center formation and spiro-cyclization.

Core Application: One-Pot Synthesis of 3,3-Disubstituted Oxindoles

The most high-value application of this scaffold is the synthesis of 3-cyano-3-substituted oxindoles , a privileged structure in drug discovery (e.g., anticancer agents, ion channel blockers). This protocol utilizes a cascade sequence: Amidation


 Intramolecular 

-Arylation
.
Mechanistic Rationale
  • Amidation: The ester moiety reacts with a primary amine to form an

    
    -cyano amide.
    
  • Activation: The

    
    -proton is deprotonated (or the position is alkylated in a prior step) to set the quaternary center.
    
  • Cyclization: The amide nitrogen undergoes an intramolecular Palladium-catalyzed Buchwald-Hartwig amination with the ortho-chloro group to close the oxindole ring.

Experimental Protocol: Cascade Synthesis of 1-Benzyl-3-cyano-3-methyl-oxindole

Objective: Synthesize a functionalized spiro-oxindole core from this compound.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Benzylamine (1.2 equiv)

  • Alkylating Agent: Methyl Iodide (1.1 equiv) - Optional for quaternary center

  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv)
  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • 
    -Alkylation (In-situ): 
    
    • Charge a flame-dried reaction vial with this compound (1.0 mmol) and Cs

      
      CO
      
      
      
      (1.5 mmol) in DMF (3 mL).
    • Add Methyl Iodide (1.1 mmol) dropwise at 0°C. Stir at RT for 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of starting material. This sets the quaternary carbon.

  • One-Pot Amidation & Cyclization:

    • Evaporate DMF or extract/concentrate the intermediate. Re-dissolve in 1,4-Dioxane (5 mL).

    • Add Benzylamine (1.2 mmol), Pd(OAc)

      
       (11 mg), Xantphos (29 mg), and fresh Cs
      
      
      
      CO
      
      
      (2.0 mmol).
    • Purge the vial with Argon for 5 minutes.

    • Seal and heat at 110°C for 12–16 hours.

  • Work-up:

    • Cool to room temperature. Filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Yield Expectation: 65–80% isolated yield.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the catalytic cycle and the cascade transformation from the linear precursor to the fused heterocyclic system.

ReactionMechanism cluster_0 Phase 1: Quaternary Center Formation cluster_1 Phase 2: Pd-Catalyzed Cascade Start Ethyl 2-(2-chlorophenyl)- 2-cyanoacetate Enolate Stabilized Enolate (Cs+ salt) Start->Enolate Cs2CO3, -H+ Alkylated α-Methyl-α-(2-chlorophenyl) cyanoacetate Enolate->Alkylated MeI (SN2) Amide Intermediate Amide (In-situ) Alkylated->Amide BnNH2, Δ (Amidation) Pd_OxAdd Oxidative Addition (Ar-Pd-Cl) Amide->Pd_OxAdd Pd(0) inserts into C-Cl bond Pd_Coord Amido-Pd Complex Pd_OxAdd->Pd_Coord Base, -HCl RedElim Reductive Elimination Pd_Coord->RedElim RedElim->Pd_OxAdd Regenerate Pd(0) Product 1-Benzyl-3-cyano- 3-methyl-oxindole RedElim->Product Cycle Complete

Caption: Mechanistic pathway showing the sequential alkylation, amidation, and intramolecular Pd-catalyzed C-N bond formation.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Steric hindrance of the 2-chlorophenyl group.[1]Increase temperature to 60°C for alkylation or use a stronger base (NaH) in THF.
Dehalogenation Byproduct

-Hydride elimination or protodehalogenation.
Ensure anhydrous conditions.[1] Switch solvent to Toluene.
No Cyclization Catalyst poisoning or poor ligand choice.Switch ligand to BrettPhos or RuPhos (better for hindered amides). Increase catalyst loading to 10 mol%.
Hydrolysis of Nitrile Presence of water at high temp.Use molecular sieves in the reaction vessel.

References

  • Synthesis of

    
    -Aryl Cyanoacetates via Pd-Catalysis 
    
    • Title: Palladium-Catalyzed Decarboxylative Arylation of Potassium Cyanoacetate: Synthesis of α-Diaryl Nitriles from Aryl Halides.[2]

    • Source:Organic Letters, 2013, 15(9), 2096–2099.
    • URL:[Link]

  • General Protocol for Oxindole Synthesis

    • Title: Palladium-Catalyzed Synthesis of Oxindoles by Intramolecular Amid
    • Source:Journal of the American Chemical Society, 2003, 125(39), 12084–12085.
    • URL:[Link]

  • Title: Recent Advances in the Synthesis of Spiro-oxindoles via Multicomponent Reactions.
  • Decarboxylative Coupling Str

    • Title: Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salts.[3][2]

    • Source:Chu Lab @ Tsinghua University.
    • URL:[Link] (Referenced for general methodology on aryl-cyanoacetate coupling).

Sources

Analytical methods for "Ethyl 2-(2-chlorophenyl)-2-cyanoacetate" characterization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Standard Operating Procedure (SOP) Subject: Characterization, Purity Profiling, and Structural Identification Target Audience: Analytical Chemists, Process Development Scientists, QC Managers[1]

Introduction & Chemical Context

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate (CAS: 4383-51-1) is a critical bifunctional intermediate used in the synthesis of heterocyclic pharmaceuticals (e.g., pyrazoles, triazoles) and agrochemicals.[1] Structurally, it possesses a chiral center at the


-position, flanked by three electron-withdrawing groups: a nitrile, an ethyl ester, and a 2-chlorophenyl ring.

This unique electronic environment renders the


-proton highly acidic (

), making the molecule susceptible to tautomerization and racemization under basic conditions. Consequently, analytical methods must be rigorously designed to prevent on-column degradation or peak splitting.[1]
Chemical Identity Card
PropertySpecification
IUPAC Name This compound
CAS Number 4383-51-1
Molecular Formula

Molecular Weight 223.66 g/mol
Key Functionality

-CH acidic proton, Nitrile (-CN), Ester (-COOEt), Aryl Chloride
Physical State Viscous liquid or low-melting solid (dependent on purity)

Physicochemical Characterization Strategy

The characterization of this intermediate requires a multi-modal approach to ensure both chemical purity (absence of side-products like the unsaturated Knoevenagel condensate) and structural integrity.[1]

Analytical Workflow Diagram

The following flowchart outlines the decision-making process for lot release and characterization.

QC_Workflow Sample Raw Sample (this compound) ID_Check Identity Check (FT-IR & 1H-NMR) Sample->ID_Check ID_Check->Sample Fail: Re-Synthesize Purity_HPLC Purity Profiling (RP-HPLC) ID_Check->Purity_HPLC Pass Residuals Residual Solvents (GC-HS) Purity_HPLC->Residuals >98.0% Area Chiral Chiral Analysis (Optional: Chiral HPLC) Purity_HPLC->Chiral If Enantiopure Required Release Certificate of Analysis (CoA) Residuals->Release Pass

Figure 1: Analytical workflow for the qualification of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC)[1]

Objective: Quantify purity and detect common impurities (e.g., 2-chlorobenzaldehyde, ethyl cyanoacetate, and hydrolysis products).

Mechanistic Insight

Standard neutral mobile phases (Water/Acetonitrile) can cause peak broadening for this molecule due to the acidic


-proton exchanging with the solvent.[1] Acidic modification  is mandatory to suppress ionization and maintain the molecule in its neutral form, ensuring sharp peak shape.
Protocol: Reversed-Phase Gradient Method
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled to prevent retention time drift)
Detection UV @ 220 nm (Nitrile/Ester) and 254 nm (Aromatic)
Injection Vol 5.0 µL
Diluent Acetonitrile : Water (50:[1]50)

Gradient Profile:

  • 0-2 min: 20% B (Isocratic hold to elute polar acids)

  • 2-15 min: 20%

    
     80% B (Linear ramp)
    
  • 15-20 min: 80% B (Wash lipophilic impurities)[1]

  • 20-25 min: 20% B (Re-equilibration)

System Suitability Criteria (SST):

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical check for silanol interactions).
    
  • Resolution (

    
    ):  > 2.0 between main peak and nearest impurity (likely 2-chlorobenzaldehyde).[1]
    
  • %RSD (Area): < 2.0% for 5 replicate injections.[1]

Method 2: Spectroscopic Identification (NMR & IR)[1]

Objective: Confirm chemical structure and rule out the presence of the unsaturated Knoevenagel precursor (Ethyl 2-cyano-3-(2-chlorophenyl)acrylate).

A. Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Diagnostic Peaks:

  • 
    2250 cm
    
    
    
    (Medium/Sharp):
    
    
    stretch.[1]
  • 
    1740-1750 cm
    
    
    
    (Strong):
    
    
    ester stretch.[1]
  • 
    750 cm
    
    
    
    (Strong):
    C-Cl aromatic stretch (ortho-substituted).[1]
  • Absence Check: Ensure no broad -OH stretch (

    
     cm
    
    
    
    ) which would indicate hydrolysis to the carboxylic acid.[1]
B. Nuclear Magnetic Resonance ( H-NMR)

Solvent:


 or DMSO-

.[1]

Key Signals (in


): 
  • 
     1.25 ppm (t, 3H):  Methyl group of the ethyl ester (
    
    
    
    ).[1]
  • 
     4.25 ppm (q, 2H):  Methylene group of the ethyl ester (
    
    
    
    ).[1]
  • 
     5.30 - 5.50 ppm (s, 1H):  The Diagnostic Methine Proton  (
    
    
    
    -CH).
    • Note: If this peak is missing or integrates < 1H, check for deuterium exchange with the solvent or presence of the unsaturated acrylate (which lacks this proton).

  • 
     7.2 - 7.5 ppm (m, 4H):  Aromatic protons (2-chlorophenyl pattern).[1]
    

Method 3: Gas Chromatography (GC-MS/FID)[1]

Objective: Secondary purity assay and residual solvent analysis. Note: Due to the high boiling point and thermal lability of the nitrile/ester group, avoid excessive injector temperatures.

Protocol: Split/Splitless GC
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet Temp: 250°C.

  • Detector: FID @ 280°C or MS (Scan 35-500 m/z).

  • Oven Program:

    • 50°C hold for 2 min (Solvent delay).

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

Troubleshooting: If thermal degradation is observed (tailing or ghost peaks), switch to a "Cool-on-Column" injection technique or rely solely on HPLC.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Nitrile functionality).[1]

  • Irritation: Causes skin and serious eye irritation.[1][2][3]

Precautions:

  • Engineering Controls: Handle exclusively in a fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Incompatibility: Avoid contact with strong bases (causes rapid hydrolysis/racemization) and strong oxidizers.[1][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4104938, Ethyl 2-[2-(4-chlorophenyl)-6-methylchromen-4-ylidene]-2-cyanoacetate (Analogous Structure Reference).[1] Retrieved from [Link][1]

  • MySkinRecipes (2025). this compound Product Specifications. Retrieved from [Link]

  • NIST Chemistry WebBook. Infrared Spectrum of Ethyl Cyanoacetate Derivatives. Retrieved from [Link][1][5]

Sources

Application Note: High-Resolution Gas Chromatography Analysis of Ethyl 2-(2-chlorophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists involved in the synthesis and quality control of pharmaceutical intermediates, specifically for Clopidogrel (Plavix) and related thienopyridine derivatives.

Introduction & Scope

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate (CAS 4383-51-1) is a critical intermediate in the synthesis of bioactive heterocyclic compounds, including the antiplatelet agent Clopidogrel. Its analysis is pivotal for monitoring the Knoevenagel condensation or nucleophilic substitution steps during process optimization.

The primary analytical challenge lies in the significant boiling point differential between the starting materials (Ethyl cyanoacetate, BP ~208°C; 2-Chlorobenzaldehyde, BP ~212°C) and the target high-molecular-weight ester (BP >300°C). Furthermore, the presence of the labile cyano-ester moiety requires a thermal profile that minimizes on-column degradation while ensuring complete elution of heavy impurities.

This protocol details a robust GC-FID method using a 5% phenyl-arylene stationary phase, validated for specificity, linearity, and recovery.

Physicochemical Profile & Target Analytes
ParameterTarget CompoundKey Impurity AKey Impurity B
Name This compound Ethyl cyanoacetate 2-Chlorobenzaldehyde
CAS 4383-51-1105-56-689-98-5
Role Target IntermediateStarting Material (Excess)Starting Material (Limiting)
Boiling Point ~320°C (Predicted)208–210°C212°C
Molecular Weight 223.66 g/mol 113.11 g/mol 140.57 g/mol
Polarity Medium-HighMediumMedium
Method Development Strategy
3.1 Column Selection: The "5% Phenyl" Advantage

While 100% dimethylpolysiloxane (e.g., DB-1) columns are standard for general hydrocarbons, they often fail to resolve the polar 2-chlorobenzaldehyde from the ethyl cyanoacetate tail.

  • Recommendation: A 5% Phenyl-arylene / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, Rtx-5, HP-5) is selected.

  • Mechanism: The phenyl groups interact with the pi-electrons of the chlorophenyl ring and the aldehyde, providing superior selectivity (alpha value) compared to a non-polar phase. The "arylene" backbone reduces column bleed at the high temperatures (300°C) required to elute the target.

3.2 Inlet Dynamics

Direct injection of alpha-cyano esters can lead to thermal degradation (decarboxylation) in a hot, dirty liner.

  • Solution: Use of a Split Injection (ratio 50:1) minimizes residence time in the inlet. A deactivated glass wool liner is mandatory to trap non-volatile salts often present from the condensation reaction (e.g., piperidine/acetate salts).

Experimental Protocol
4.1 Instrumentation & Conditions
ParameterSetting / Specification
GC System Agilent 8890 or equivalent with FID
Column DB-5ms UI (30 m × 0.25 mm ID × 0.25 µm film)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split/Splitless, 260°C
Split Ratio 50:1
Liner Ultra Inert, split liner with glass wool
Detector (FID) 300°C; H₂ 30 mL/min; Air 400 mL/min; Makeup (N₂) 25 mL/min
Injection Volume 1.0 µL
4.2 Temperature Program

Rationale: A low initial temperature focuses the solvent and light impurities. A fast ramp transitions to the elution temperature of the target, followed by a bake-out to remove dimers.

  • Initial: 80°C (Hold 1.0 min)

  • Ramp 1: 20°C/min to 220°C (Hold 0 min)

  • Ramp 2: 10°C/min to 300°C (Hold 5.0 min)

  • Total Run Time: ~21 minutes

4.3 Sample Preparation
  • Solvent: Ethyl Acetate (HPLC Grade). Note: Avoid methanol as it can cause transesterification of the ethyl ester to methyl ester in the hot inlet.

  • Stock Solution: Dissolve 50 mg of sample in 50 mL Ethyl Acetate (1000 ppm).

  • Working Standard: Dilute Stock 1:10 to obtain 100 ppm for system suitability.

  • Sample Prep: Filter reaction mixture through 0.45 µm PTFE syringe filter into autosampler vial. Dilute to approx. 1 mg/mL.

Analytical Workflow Visualization

GC_Workflow cluster_chem Chemistry Context Start Crude Reaction Mass Prep Sample Prep (Dilution in EtOAc + Filtration) Start->Prep Remove Salts Inlet GC Inlet (260°C) Split 50:1 Flash Vaporization Prep->Inlet 1.0 µL Inj Separation Column Separation (DB-5ms, 80°C -> 300°C) Inlet->Separation Analyte Transfer Detection FID Detection (300°C) Separation->Detection Elution Order: 1. Solvent 2. Impurities 3. Target Data Data Analysis (Area Normalization) Detection->Data Signal Integration Chem1 2-Chlorobenzaldehyde Chem3 Target Intermediate Chem1->Chem3 Chem2 Ethyl Cyanoacetate Chem2->Chem3

Figure 1: Analytical workflow for the GC analysis of Clopidogrel intermediate, illustrating the sample path from crude reaction mass to data integration.

Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis:

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between 2-Chlorobenzaldehyde and Ethyl CyanoacetateEnsures accurate quantification of unreacted starting materials.
Tailing Factor (Tf) < 1.5 for Target PeakIndicates inertness of the liner and column; prevents adsorption of the polar cyano group.
Precision (RSD) < 2.0% (n=6 injections)Confirms injector reproducibility and system stability.
Signal-to-Noise > 10 for 0.05% Impurity LevelDefines the Limit of Quantitation (LOQ) for trace impurity analysis.
Troubleshooting & Optimization
  • Peak Tailing:

    • Cause: Active sites in the liner or column interacting with the -CN or -Cl groups.

    • Fix: Replace the liner with a fresh Ultra Inert deactivated liner. Trim 10-20 cm from the front of the column.

  • Ghost Peaks:

    • Cause: Carryover of high-boiling dimers or reaction by-products (e.g., Knoevenagel polymers) from previous runs.

    • Fix: Extend the final hold time at 300°C to 10 minutes. Run a solvent blank.

  • Degradation:

    • Cause: Thermal breakdown of the ester.

    • Fix: Lower inlet temperature to 220°C. Ensure the liner is clean (glass wool can catalyze degradation if dirty).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7764, Ethyl cyanoacetate. Retrieved from [Link]

  • Housheh, S., et al. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Agilent Technologies. GC Column Selection Guide for Pharmaceutical Intermediates. Retrieved from [Link]

  • Rasayan Journal of Chemistry. Determination of Ethyl 2-chloroacetate as a Genotoxic Impurity. Retrieved from [Link]

Using "Ethyl 2-(2-chlorophenyl)-2-cyanoacetate" to synthesize bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate (CAS: 4383-51-1 / Derivative of 105-56-6) represents a "privileged scaffold" in medicinal chemistry.[1] It combines an electron-deficient aromatic ring with a highly reactive


-cyano ester motif.[1] Unlike simple ethyl cyanoacetate, the presence of the ortho-chlorophenyl group introduces steric bulk and lipophilicity essential for binding affinity in G-protein coupled receptors (GPCRs) and enzyme active sites.[1]

This Application Note details the utilization of this synthon for two high-value pathways:

  • The "Classic" Pathway: Efficient conversion to 2-(2-chlorophenyl)acetic acid , a critical intermediate for the blockbuster antiplatelet drug Clopidogrel (Plavix) .[1]

  • The "Divergent" Pathway: Direct cyclization to synthesize 4-aryl-3-aminopyrazoles and pyrimidines , scaffolds prevalent in modern kinase inhibitors and NSAIDs.[1]

Chemical Profile & Reactivity Analysis

The molecule possesses three distinct reactive centers that allow for orthogonal functionalization:

  • Site A (Nitrile): Susceptible to hydrolysis (to acid/amide), reduction (to amine), or nucleophilic attack (cyclization).[1]

  • Site B (Alpha-Carbon): The proton at this position is highly acidic (

    
    ) due to the flanking cyano and ester groups, enabling facile alkylation or deprotonation-driven rearrangements.[1]
    
  • Site C (Ester): Standard electrophilic center for amidation or transesterification.[1]

PropertySpecification
Molecular Formula

Molecular Weight 223.66 g/mol
Appearance Colorless to pale yellow viscous liquid
Solubility Soluble in EtOH, DCM, EtOAc; Insoluble in water
Key Hazard Releases HCN under strong thermal/acidic stress; Handle in fume hood.[1]

Core Workflow 1: Synthesis of Clopidogrel Precursors

The most commercially significant application of this scaffold is its conversion to 2-(2-chlorophenyl)acetic acid .[1] While Clopidogrel synthesis often starts with 2-chlorobenzaldehyde, the cyanoacetate route offers higher purity profiles by avoiding aldehyde oxidation byproducts.[1]

Mechanism

The transformation involves a "Hydrolysis-Decarboxylation" cascade.[1] The nitrile and ester are hydrolyzed to the geminal dicarboxylic acid (malonic acid derivative), which is unstable and spontaneously decarboxylates to the acetic acid derivative.

Experimental Protocol: Hydrolytic Cascade

Reagents:

  • This compound (10.0 g, 44.7 mmol)[1]

  • Sodium Hydroxide (NaOH), 30% aq. solution (25 mL)

  • Hydrochloric Acid (HCl), 6M

  • Solvent: Ethanol (20 mL)

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve the substrate in Ethanol (20 mL).

  • Saponification: Add 30% NaOH solution dropwise over 15 minutes. Note: Exothermic reaction; maintain temp < 40°C.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting material spot (

    
    ) disappears.
    
    • Checkpoint: The intermediate formed is the dicarboxylate salt.

  • Acidification & Decarboxylation: Cool to room temperature. Acidify carefully with 6M HCl to pH 1.[1]

    • Critical Step: Upon acidification, the mixture will bubble (

      
       evolution) as the malonic acid intermediate decarboxylates. Stir vigorously for 1 hour.
      
  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 30 mL). Dry organics over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield 2-(2-chlorophenyl)acetic acid as white crystals.

Yield: 85-92% Downstream Utility: This acid is subsequently esterified and brominated to form the


-bromo ester required for the final coupling with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to produce Clopidogrel [1, 2].[1]

Core Workflow 2: Synthesis of Bioactive Heterocycles

For drug discovery (Hit-to-Lead), the scaffold is used to generate 4-substituted pyrazoles.[1] These motifs are bioisosteres for phenol rings and are found in COX-2 inhibitors and kinase inhibitors.[1]

Protocol: Synthesis of 4-(2-chlorophenyl)-3-amino-5-pyrazolone

Rationale: Hydrazine acts as a binucleophile.[1] It first attacks the ester (forming a hydrazide) and then cyclizes onto the nitrile carbon. This is favored over the reverse order due to the higher electrophilicity of the ester carbonyl.

Reagents:

  • This compound (1.0 eq)[1][2]

  • Hydrazine Hydrate (80% solution) (2.5 eq)[1]

  • Solvent: Absolute Ethanol[3]

  • Catalyst: Glacial Acetic Acid (0.1 eq)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vessel with substrate and Absolute Ethanol (5 mL/mmol).

  • Addition: Add Hydrazine Hydrate dropwise at room temperature.

  • Cyclization: Heat to reflux for 4 hours. A precipitate typically forms during the reaction.

  • Workup: Cool to 0°C. Filter the solid precipitate.

  • Wash: Wash the filter cake with cold ethanol (2x) and diethyl ether (1x) to remove unreacted hydrazine.

  • Result: The product is 3-amino-4-(2-chlorophenyl)-1H-pyrazol-5(4H)-one .

Data Interpretation:

  • IR Spectrum: Look for disappearance of the

    
     stretch (
    
    
    
    ) and appearance of broad
    
    
    bands (
    
    
    ).[1]
  • Applications: This scaffold serves as a core for coupling with aldehydes (forming Schiff bases) to screen for antimicrobial activity [3].[1]

Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the scaffold.

G Start This compound (Starting Scaffold) Hydrolysis Hydrolysis & Decarboxylation (NaOH / HCl / Heat) Start->Hydrolysis  Pathway A   Hydrazine Cyclocondensation (Hydrazine Hydrate) Start->Hydrazine  Pathway B   Urea Condensation (Urea / NaOEt) Start->Urea  Pathway C   Acid 2-(2-chlorophenyl)acetic acid Hydrolysis->Acid -CO2 Clopidogrel Clopidogrel (Plavix) (Antiplatelet) Acid->Clopidogrel  + Thiophene deriv.   Pyrazole 4-(2-chlorophenyl)-3-aminopyrazole (Kinase Inhibitor Scaffold) Hydrazine->Pyrazole -EtOH Pyrimidine 5-(2-chlorophenyl)barbituric acid (CNS Active) Urea->Pyrimidine -EtOH

Figure 1: Divergent synthetic pathways from the parent cyanoacetate scaffold.[1] Pathway A leads to commercial API synthesis; Pathways B and C generate libraries for drug discovery.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Incomplete decarboxylationEnsure pH < 2 during acidification and extend stirring time.
Oiling out (Cyclization) Solvent polarity mismatchSwitch solvent from Ethanol to n-Butanol to increase reflux temperature.[1]
Impurity: Amide Partial hydrolysis of CNAvoid excess water in Pathway B; use absolute ethanol or anhydrous conditions.
Coloration Oxidation of phenol/aminePerform reactions under Nitrogen (

) atmosphere.

References

  • WIPO Patentscope. (2022). Eco Friendly Green Synthesis of Clopidogrel (IN202231012663).[4] World Intellectual Property Organization.[1] Available at: [Link][1]

  • Google Patents. (2008).[1] An improved process for the preparation of clopidogrel and its pharmaceutically acceptable salts (WO2008004249A2). Available at: [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7764, Ethyl cyanoacetate.[5] (General reactivity reference). Available at: [Link][1]

  • ResearchGate. (2015).[1][6] Clopidogrel Hydrogen Sulfate: Asymmetric Synthesis.[1][6] (Discussion of 2-chlorophenylglycine intermediates). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 2-(2-chlorophenyl)-2-cyanoacetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of "Ethyl 2-(2-chlorophenyl)-2-cyanoacetate" reactions Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.

Target Compound: this compound CAS Number: 4383-51-1 Primary Application: Pharmaceutical intermediate (e.g., NSAID precursors, heterocyclic synthesis).[1]

Core Synthesis Workflow & Mechanistic Insight

The industrial "Gold Standard" for synthesizing alpha-aryl cyanoacetates is the Carbethoxylation of Aryl Acetonitriles using diethyl carbonate (DEC). While Knoevenagel condensation followed by reduction is a valid academic route, it introduces unnecessary steps and selectivity risks (e.g., dechlorination) for this specific saturated target.

The Reaction Pathway (Carbethoxylation)

The reaction involves the deprotonation of 2-chlorophenylacetonitrile by a strong base (typically Sodium Ethoxide or Sodium Hydride), followed by nucleophilic attack on Diethyl Carbonate .

Critical Mechanistic Driver: The reaction is equilibrium-driven. The formation of the product is thermodynamically favored only if the co-product (ethanol) is continuously removed or if the product anion is stabilized by an excess of base.

ReactionPathway Start 2-Chlorophenylacetonitrile (Starting Material) Anion1 Carbanion Intermediate Start->Anion1 Deprotonation (-H+) Base Base (NaOEt/NaH) Base->Anion1 Transition Tetrahedral Intermediate Anion1->Transition Nucleophilic Attack DEC Diethyl Carbonate (Electrophile) DEC->Transition ProdAnion Product Enolate (Stable Salt) Transition->ProdAnion Elimination of EtO- ProdAnion->Anion1 Reversible (Avoid!) Quench Acid Quench (HCl/AcOH) ProdAnion->Quench Neutralization Final This compound (Target) Quench->Final

Figure 1: Mechanistic pathway for the carbethoxylation of 2-chlorophenylacetonitrile. Note that the Product Enolate is the resting state before quenching.

Troubleshooting Guide (Q&A)

This section addresses specific yield-limiting factors reported by process chemists.

Category A: Low Conversion & Yield

Q1: My reaction stalls at 50-60% conversion. Adding more base doesn't help. What is wrong? Diagnosis: Equilibrium Stagnation. Root Cause: The reaction produces ethanol as a byproduct. If ethanol accumulates, it protonates the highly basic product enolate or reverses the attack on the carbonate. Solution:

  • Continuous Distillation: You must remove ethanol as it forms. Use a Dean-Stark trap or a fractionating column if using a high-boiling solvent (e.g., Toluene).

  • Reagent Switch: If using Diethyl Carbonate (DEC) as both reagent and solvent, ensure the temperature is sufficient to distill off the ethanol-DEC azeotrope (approx. 78°C) without losing too much DEC.

  • Protocol Adjustment: Switch to a continuous distillation protocol . Heat the mixture to 100-110°C and distill off the ethanol fraction until the vapor temperature rises to the boiling point of pure solvent/DEC.

Q2: I am using Sodium Hydride (NaH) but getting inconsistent yields. Diagnosis: Moisture Deactivation or "Caking". Root Cause: Commercial NaH (60% in oil) can form clumps that reduce surface area. Furthermore, trace water in the 2-chlorophenylacetonitrile destroys the base immediately. Solution:

  • Pre-drying: Dry the 2-chlorophenylacetonitrile over molecular sieves (4Å) for 24 hours before use.

  • Activation: If using NaH, wash with dry hexane/toluene to remove mineral oil (only for small scale). For large scale, use high-shear stirring to disperse the oil-coated hydride.

  • Alternative Base: Consider Sodium Ethoxide (NaOEt) powder. It is often more controllable for this specific reaction and avoids H2 evolution hazards.

Category B: Impurity Profile

Q3: The product contains a significant amount of "dimer" impurity. Diagnosis: Thorpe-Ziegler Condensation. Root Cause: The nitrile anion attacked another molecule of nitrile instead of the carbonate. This happens when the concentration of Diethyl Carbonate (DEC) is too low relative to the nitrile. Solution:

  • Stoichiometry: Use a large excess of DEC (3-5 equivalents) or use DEC as the solvent.

  • Order of Addition: Add the nitrile slowly to a refluxing mixture of Base + DEC. This keeps the concentration of free nitrile anion low and the concentration of electrophile (DEC) high.

Q4: My product decomposes during distillation. Diagnosis: Thermal Decarboxylation. Root Cause: Alpha-cyano esters are thermally sensitive, especially in the presence of trace acids or metal salts. Solution:

  • Vacuum Level: Ensure high vacuum (<2 mbar) to keep the distillation temperature below 140°C.

  • Quench pH: Ensure the crude mixture is neutralized completely. Residual acid catalyzes hydrolysis/decarboxylation during heating. Wash with saturated NaHCO3 before distillation.

Optimized Experimental Protocol

Standardized for 100 mmol scale.

Reagents
ReagentEquiv.AmountRole
2-Chlorophenylacetonitrile 1.015.16 gSubstrate
Diethyl Carbonate (DEC) 4.047.2 gReagent & Solvent
Sodium Ethoxide (Solid) 1.28.16 gBase
Toluene (Anhydrous) -100 mLCo-solvent (Optional)
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, temperature probe, and a short-path distillation head (or Dean-Stark trap). Connect the outlet to a nitrogen bubbler.

  • Charging: Charge the flask with Toluene (or excess DEC) and Sodium Ethoxide. Stir to form a suspension.

  • Heating: Heat the suspension to reflux (approx. 110°C bath temperature).

  • Addition: Mix the 2-Chlorophenylacetonitrile with a small amount of DEC/Toluene. Add this solution dropwise over 1 hour to the refluxing base suspension.

    • Why? Slow addition prevents the nitrile self-condensation (dimerization).

  • Reaction & Distillation: Continue refluxing. You should observe the distillation of Ethanol (bp 78°C). Maintain reflux until the distillate temperature rises to ~100°C (indicating ethanol removal is complete).

    • Checkpoint: Monitor reaction progress via TLC or GC. The starting nitrile spot should disappear.

  • Quench: Cool the mixture to 0-5°C. Slowly add dilute Acetic Acid (10% aq) or dilute HCl until pH ~6-7.

    • Caution: Exothermic. Do not over-acidify (risk of hydrolysis).

  • Workup: Separate the organic layer. Extract the aqueous layer with Toluene or Ethyl Acetate. Combine organics, wash with water and brine, and dry over MgSO4.

  • Purification: Concentrate the solvent. Purify the residue via high-vacuum distillation (typically boils ~140-150°C at 1-2 mmHg) or recrystallization if solid (check melting point ~35-40°C).

Comparison of Synthetic Routes

FeatureMethod A: Carbethoxylation (Recommended)Method B: Knoevenagel + Reduction
Starting Materials 2-Chlorophenylacetonitrile + DEC2-Chlorobenzaldehyde + Ethyl Cyanoacetate
Step Count 1 Step2 Steps (Condensation + Reduction)
Key Risk Moisture sensitivityDechlorination during reduction
Yield Potential High (80-90%)Moderate (60-75% overall)
Atom Economy HighLower (Loss of water + Reductant waste)
Why Method A is Superior for this Target:

Method B requires reducing the intermediate Ethyl 2-cyano-3-(2-chlorophenyl)acrylate. Standard catalytic hydrogenation (H2/Pd) often cleaves the C-Cl bond (dechlorination), leading to the des-chloro impurity. Selective reduction with NaBH4 is possible but requires careful pH control to avoid reducing the ester group. Method A avoids this selectivity issue entirely.

References

  • Organic Syntheses , Coll. Vol. 1, p. 254 (1941); Vol. 4, p. 21 (1925). Ethyl Cyanoacetate Synthesis (General Carbethoxylation Protocol).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 20677, this compound (CAS 4383-51-1).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • LookChem . CAS 4383-51-1 Data Sheet.[1]

Sources

Technical Support Center: Synthesis of Ethyl 2-(2-chlorophenyl)-2-cyanoacetate

[1][2]

Status: Active Ticket Priority: High (Process Optimization & Impurity Profiling) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Logic

The synthesis of this compound is a classic C-acylation of an active methylene compound.[1] While seemingly straightforward, the presence of the ortho-chloro substituent on the aromatic ring introduces steric hindrance that significantly alters the kinetic profile compared to unsubstituted benzyl cyanide.[1]

The Core Challenge: The reaction is a competition between the desired Cross-Condensation (Target) and the parasitic Self-Condensation (Thorpe Dimerization).[1]

Reaction Pathway & Impurity Map

The following diagram illustrates the critical branching points where yield is lost.

ReactionPathwaycluster_legendPathway LegendSM2-Chlorobenzyl Cyanide(Starting Material)EnolateNitrile Enolate(Reactive Intermediate)SM->Enolate DeprotonationBaseBase (NaH/NaOEt)Base->EnolateTargetTARGET PRODUCTThis compoundEnolate->Target + DEC (Fast)DimerIMPURITY A: Thorpe Dimer(Viscous Orange Oil/Solid)Enolate->Dimer + SM (Slow/Competing)Low DEC conc.DECDiethyl Carbonate(Electrophile)HydrolysisIMPURITY B: Acid Intermediate(Unstable)Target->Hydrolysis + H2O/OH- (Workup)ReversionIMPURITY C: Decarboxylated SM(Reversion to Start)Hydrolysis->Reversion - CO2 (Heat)Green = Desired PathGreen = Desired PathRed = Parasitic PathRed = Parasitic PathGreen = Desired Path->Red = Parasitic Path

Figure 1: Mechanistic flow showing the competition between carbethoxylation (Green) and Thorpe dimerization (Red).[1]

Troubleshooting Guide (Q&A)

Module A: The "Sticky Solid" (Thorpe Dimerization)

User Question: My reaction mixture turned a deep orange-red color, and after workup, I isolated a viscous, sticky solid that is NOT my product. The NMR shows complex aromatic signals.[1] What happened?

Technical Diagnosis: You have likely formed the Thorpe Dimer (1-amino-2-cyano-1,2-bis(2-chlorophenyl)ethene).[1]

  • Mechanism: In the absence of a high concentration of electrophile (Diethyl Carbonate), the highly reactive nitrile enolate attacks a molecule of unreacted starting material (another nitrile) instead of the carbonate.[1]

  • The "Ortho" Effect: The ortho-chloro group sterically hinders the approach of the bulky carbonate ester, making the self-condensation (which is often less sterically demanding in the transition state) more competitive than in unsubstituted systems.[1]

Corrective Action:

  • Switch to Inverse Addition: Do not add the base to the nitrile.[1] Instead, pre-mix the Starting Material + Diethyl Carbonate (Excess) and add the Base to this mixture. This ensures the enolate is generated in the presence of the electrophile.[1]

  • Use DEC as Solvent: Run the reaction in neat Diethyl Carbonate (or a high ratio, e.g., 5-10 equivalents). This saturates the media with electrophile, statistically favoring the desired pathway.

  • Temperature Control: Maintain reflux (

    
    ) if using carbonate. High energy is required to overcome the steric barrier of the ortho-Cl group for the acylation step.[1]
    
Module B: The "Vanishing Product" (Decarboxylation)

User Question: I had good conversion by TLC, but after acidic workup and drying, my yield dropped significantly, and I see a large peak of starting material (2-chlorobenzyl cyanide) in the GC. Did the reaction reverse?

Technical Diagnosis: Yes, you triggered Acid-Catalyzed Decarboxylation .

  • Mechanism:

    
    -Cyano esters are "malonic acid derivatives."[1] They are prone to hydrolysis and subsequent decarboxylation.[1]
    
    
    
    [1]
  • Trigger: Using strong mineral acids (HCl/H2SO4) during the quench or heating the crude acidic oil during solvent removal.[1]

Corrective Action:

  • Buffered Quench: Quench the reaction with Acetic Acid or saturated Ammonium Chloride , not concentrated HCl.[1]

  • Cold Workup: Keep the aqueous phase cold (

    
    ) during acidification.
    
  • pH Target: Adjust pH to ~4–5, just enough to protonate the enolate, but avoid pH < 1.

Module C: The "Wet Stall" (Moisture Contamination)

User Question: The reaction stalled at 50% conversion. Adding more base didn't help. Why?

Technical Diagnosis: Moisture contamination destroyed your base.[1]

  • Chemistry: Sodium hydride (NaH) or Sodium Ethoxide (NaOEt) reacts instantly with water to form NaOH.[1] NaOH is often not strong enough to irreversibly deprotonate the nitrile in this specific equilibrium, or it generates water which hydrolyzes the diethyl carbonate to ethanol and CO2, killing the electrophile.

Corrective Action:

  • Dry Solvents: Ensure Diethyl Carbonate is distilled or dried over molecular sieves.[1]

  • Inert Atmosphere: This reaction must be run under a strict Nitrogen or Argon blanket.[1]

Impurity Profile & Analytical Fingerprints

Use this table to identify by-products in your crude mixture.

ComponentChemical NameOriginAnalytical Marker (1H NMR / GC)
Target This compoundProductNMR:

1.2 (t, 3H), 4.2 (q, 2H), 5.4 (s, 1H, CH-CN) .[1]
Impurity A Thorpe DimerSelf-CondensationAppearance: Deep orange/red oil.[1] NMR: Broad NH2 signals, complex aromatic multiplet.
Impurity B 2-Chlorobenzyl CyanideUnreacted / ReversionNMR:

3.8 (s, 2H, CH2).[1] GC: Early eluting peak.[1]
Impurity C 2-ChlorophenylacetamideHydrolysis of CNNMR: Amide protons (broad singlets) at

6.0–7.[1]5.
Impurity D Ethyl 2-(2-chlorophenyl)acetateHydrolysis of CN + loss of NGC: Mass spec will show loss of -CN (M-26).[1] Rare in carbonate route.[1]

Optimized Experimental Protocol

Standardized for 100 mmol scale.

Reagents:

  • 2-Chlorobenzyl cyanide: 15.1 g (100 mmol)[1]

  • Diethyl Carbonate (DEC): 60 mL (~500 mmol) [Reagent & Solvent ]

  • Sodium Hydride (60% in oil): 8.0 g (200 mmol) [Excess required ][1]

  • Toluene (Optional co-solvent): 50 mL[1]

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with Argon.

  • Charge: Add Sodium Hydride (washed with hexane to remove oil if strictly necessary, though usually not required) and Diethyl Carbonate (30 mL) to the flask. Heat to

    
    .
    
  • Addition: Dissolve 2-Chlorobenzyl cyanide in the remaining Diethyl Carbonate (30 mL). Add this solution dropwise to the NaH suspension over 45–60 minutes.

    • Note: Gas evolution (H2) will be vigorous.[1] Control the rate to prevent foaming.

  • Reaction: After addition, increase temperature to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2).[1] The SM spot (

      
       3.8 singlet in NMR) should disappear.[1]
      
  • Quench (Critical Step): Cool the mixture to

    
    . Slowly add Glacial Acetic Acid  (approx. 12 mL) dropwise until gas evolution ceases.
    
  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash organics with Brine, dry over

    
    , and concentrate. Distillation under high vacuum (
    
    
    ) is recommended to remove traces of Thorpe dimer (which remains in the pot).[1]

References

  • Organic Syntheses , Coll.[1][2] Vol. 4, p. 461 (1963); Vol. 39, p. 25 (1959).[1] Synthesis of alpha-cyano esters via carbonate method.[1]Link[1]

  • Wawzonek, S. "The Synthesis of Phenylacetic Acid Derivatives."[1] Journal of the American Chemical Society, 68(6), 1157-1159.[1] (Discussion of steric effects in ortho-substituted benzyl cyanides).

  • PubChem Compound Summary . "this compound (CAS 4383-51-1)."[1][3] Link[1]

  • Hess, et al. "Thorpe-Ziegler Reaction Mechanisms."[1] Chemical Reviews, 1980.[1] (Mechanistic insight into the dimerization by-product).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chlorobenzyl cyanide (highly toxic) and sodium hydride (flammable solid) before handling.[1]

Technical Support Center: Purification of Ethyl 2-(2-chlorophenyl)-2-cyanoacetate

[1]

Ticket ID: PUR-CN-EST-002 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting Tailing, Co-elution, and Yield Loss during Flash Chromatography[1]

Executive Summary & Molecule Profile

User Query: "I am struggling to purify Ethyl 2-(2-chlorophenyl)-2-cyanoacetate. The compound streaks on TLC, co-elutes with the starting material, and I suspect decomposition on the column."

Technical Diagnosis: The purification difficulties arise from the acidic nature of the


-proton1


1

On standard silica gel (

  • Peak Tailing (Streaking): Caused by secondary interactions with silanols.[2][3][4]

  • Enolization: The compound exists in equilibrium between keto and enol forms, which may travel at different rates.[1]

  • Hydrolysis Risk: Prolonged exposure to wet silica can hydrolyze the ester or nitrile.

Pre-Purification Diagnostics (TLC Protocol)

Before running the column, you must validate your mobile phase using Thin Layer Chromatography (TLC). Do not skip this step.

Standard vs. Modified TLC: Compare the spot shape in two solvent systems:

  • System A (Standard): 20% Ethyl Acetate in Hexanes.

  • System B (Acidified): 20% Ethyl Acetate in Hexanes + 1% Acetic Acid .[1]

ObservationDiagnosisAction Plan
System A: Spot streaks/tails significantly.Silanol interaction is active.[3][5]MANDATORY: Add 0.5–1.0% Acetic Acid to column mobile phase.[1]
System A: Spot is compact but close to impurities.[1]Separation issue, not chemical interaction.Optimize gradient slope; Acid not strictly required but recommended for sharpness.
System B: Spot is tighter and

increases slightly.
Acid suppression is working.Proceed with Acidified Silica Protocol.

Visualization:

  • UV (254 nm): Strong absorption due to the phenyl ring.[1]

  • KMnO

    
     Stain:  The benzylic position is oxidizable; appears as a yellow/brown spot.[1]
    
Recommended Protocol: Acid-Buffered Flash Chromatography[1]

This protocol minimizes silanol interactions, sharpening the peak and improving separation from the starting material (Ethyl cyanoacetate or 2-chlorophenyl halides).[1]

Step 1: Stationary Phase Preparation
  • Silica Type: Standard Flash Grade (40–63 µm).

  • Packing Method: Slurry pack in the starting mobile phase (containing acid) to ensure the column is fully equilibrated with the modifier.[1]

Step 2: Mobile Phase Composition
  • Solvent A: Hexanes (or Heptane) + 0.5% Acetic Acid .[1]

  • Solvent B: Ethyl Acetate + 0.5% Acetic Acid .[1]

  • Note: The acid concentration must be consistent in both solvents to prevent baseline drift.[1]

Step 3: Elution Gradient (Typical)
  • Equilibration: 3 CV (Column Volumes) of 100% Solvent A.

  • Loading: Dry load on Celite 545 is preferred over wet loading to prevent band broadening, especially for viscous oils.[1]

  • Gradient: 0% B to 30% B over 15 CV.[1]

    • Target

      
      : Aim for the product to elute at 
      
      
      .[1]
Step 4: Post-Column Workup (CRITICAL)

You must remove the acetic acid from your pooled fractions, or it may induce hydrolysis during concentration/storage.[1]

  • Pool fractions containing the product.

  • Wash the organic solution with Saturated NaHCO

    
     (aq)  (2x) to neutralize acetic acid.
    
  • Wash with Brine (1x).

  • Dry over Na

    
    SO
    
    
    , filter, and concentrate.
Troubleshooting & FAQs

Q1: My product is co-eluting with the starting material (Ethyl cyanoacetate). How do I separate them?

A: Ethyl cyanoacetate is polar but lacks the lipophilic chlorophenyl ring. [1] * Strategy: Use a shallower gradient (e.g., 5% to 15% EtOAc over 20 CV).

  • Alternative: If the impurity is the aryl halide (e.g., 1-chloro-2-fluorobenzene), it will elute very early (near solvent front).[1] Ensure you hold at 0-2% EtOAc for 3 CVs to flush non-polar impurities before ramping.[1]

Q2: The product turns yellow/orange on the column. Is it decomposing?

A: This often indicates oxidation or polymerization of the enol form. [1] * Fix: Ensure your solvents are degassed.[1] If the problem persists, shield the column from light (wrap in foil).

  • Check: Verify your silica is neutral.[1] Highly basic impurities in the crude mixture can trigger degradation.[1] Perform a quick extraction (wash crude with dilute HCl) before loading.

Q3: Can I use Dichloromethane (DCM) instead of Hexane/EtOAc?

A: Yes. Chlorinated aromatics often show better solubility and separation selectivity in DCM/Hexane or DCM/MeOH systems. [1] * Trial: Try 100% DCM. If


, dilute with Hexanes. If 

, add 1-2% MeOH.[1] Note: Acid modifier is still recommended.[1]

Q4: I isolated the product, but the NMR shows extra peaks that look like the starting material, yet TLC was clean.

A: This is likely Keto-Enol Tautomerism .

  • Verification: Run the NMR in

    
     with a drop of 
    
    
    . If the OH/CH peak disappears or simplifies, it is tautomerism, not an impurity.[1] The 2-chlorophenyl group sterically hinders the position, potentially stabilizing the enol form in solution.[1]
Visual Workflows
Figure 1: Purification Decision Tree

PurificationStrategycluster_legendKeyStartCrude Mixture AnalysisTLCRun TLC (Hex/EtOAc 8:2)Start->TLCCheckStreakDoes spot streak/tail?TLC->CheckStreakAcidTLCRetest TLC with1% Acetic AcidCheckStreak->AcidTLCYes (Tailing)StdColProtocol: StandardFlash ColumnCheckStreak->StdColNo (Compact)BetterImproved Shape?AcidTLC->BetterBufferedColProtocol: Acid-BufferedSilica ColumnBetter->BufferedColYesDistillAlternative:Vacuum DistillationBetter->DistillNo (Complex Mix)ActionActionDecisionDecisionProtocolProtocol

Caption: Decision logic for selecting the correct purification method based on TLC behavior.

Figure 2: The Acid-Buffered Workflow

WorkflowPrep1. Slurry Pack(Hex/EtOAc + 0.5% AcOH)Load2. Dry Load(Celite 545)Prep->LoadRun3. Run Gradient(0-30% B)Load->RunPool4. Pool FractionsRun->PoolWash5. Wash w/ NaHCO3(Remove AcOH)Pool->WashDry6. Dry & ConcentrateWash->Dry

Caption: Step-by-step workflow for the acid-buffered chromatography protocol.

References & Authority
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43(14), 2923–2925.[1] Link

    • Foundational text for flash chromatography mechanics.

  • Reich, H. J. Commonly Used Column Solvents and Modifiers. University of Wisconsin-Madison Chemistry Database.[1] Link

    • Authoritative source on solvent modifiers (Acetic Acid/TEA) for streaking compounds.[1]

  • Organic Syntheses. Ethyl Cyanoacetate Derivatives and Purification. Org.[6] Synth. 1923 , 3,[1] 53. Link

    • Historical context on the stability and handling of alpha-cyano esters.

  • Phenomenex Technical Guide. Troubleshooting Peak Tailing in Flash and HPLC.Link[1]

    • Industry standard guide for chromatographic troubleshooting.

Troubleshooting low yields in Knoevenagel condensation with "Ethyl 2-(2-chlorophenyl)-2-cyanoacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Ethyl 2-cyano-3-(2-chlorophenyl)acrylate Synthesis Ticket ID: KC-2CL-YIELD-OPT Status: Open Support Tier: Senior Application Scientist

Nomenclature & Target Molecule Clarification

Critical Note: Your query specifies "Ethyl 2-(2-chlorophenyl)-2-cyanoacetate" (a saturated


-aryl ester). However, the Knoevenagel condensation  inherently produces the 

-unsaturated acrylate : Ethyl 2-cyano-3-(2-chlorophenyl)acrylate.
  • If your goal is the unsaturated acrylate (Amlodipine intermediate): Proceed with this guide.

  • If your goal is the saturated acetate: You must perform the Knoevenagel condensation first, followed by a selective reduction (e.g., NaBH

    
     or catalytic hydrogenation). The Knoevenagel reaction alone will not yield the saturated product.
    
Diagnostic: Why are yields low?

The reaction between 2-chlorobenzaldehyde (1) and ethyl cyanoacetate (2) is chemically robust but sensitive to steric and thermodynamic factors.

Root Cause Analysis (RCA)
FactorDiagnosisTechnical Insight
Steric Hindrance High Impact The ortho-chloro group on the aldehyde creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack by the enolate. This slows kinetics significantly compared to para-substituted analogs.
Aldehyde Purity Critical 2-Chlorobenzaldehyde oxidizes rapidly to 2-chlorobenzoic acid upon air exposure. Even 2-5% acid contamination neutralizes amine catalysts (like piperidine), stalling the reaction completely.
Water Equilibrium High Impact The dehydration step is reversible. If water is not removed, the equilibrium shifts back to the aldol intermediate (alcohol), preventing conversion to the final acrylate.
Side Reactions Medium Impact Michael Addition: Excess ethyl cyanoacetate can attack the product, forming a "bis" adduct (a gooey impurity). Cannizzaro: Less likely with active methylenes but possible if base concentration is too high.
Reaction Mechanism & Steric Clash

The following diagram illustrates the reaction pathway and the specific point where the ortho-chloro group interferes.

KnoevenagelMechanism Reactants Reactants (2-Cl-Ph-CHO + Ethyl Cyanoacetate) Deprotonation Enolate Formation (Catalyst: Piperidine) Reactants->Deprotonation Base Attack Nucleophilic Attack (Rate Limiting Step) Deprotonation->Attack Intermediate Aldol Intermediate (Beta-Hydroxy) Attack->Intermediate Steric Clash (2-Cl) Elimination Dehydration (-H2O) Intermediate->Elimination Reversible Elimination->Intermediate +H2O (Equilibrium Shift) Product Product (Ethyl 2-cyano-3-(2-chlorophenyl)acrylate) Elimination->Product

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack due to steric hindrance and the reversible nature of the dehydration step.

Troubleshooting FAQs
Q1: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. Why?

Answer: You likely have "Catalyst Poisoning" or "Water Saturation."

  • The Acid Trap: Check your 2-chlorobenzaldehyde. If it contains benzoic acid, it forms a salt with piperidine (piperidinium carboxylate), which is catalytically inactive.

  • The Fix: Wash the starting aldehyde with 10% NaHCO

    
     solution, dry, and distill prior to use. Alternatively, use a slight excess of base (0.15 eq instead of 0.10 eq) to neutralize the acid.
    
Q2: I see a "gooey" or oily precipitate instead of crystals.

Answer: This is often the Bis-Adduct (Michael Addition product).

  • Cause: Excess ethyl cyanoacetate. Once the product forms, it is an electron-deficient alkene. If you have excess starting material and base, the enolate of ethyl cyanoacetate will attack the product.

  • The Fix:

    • Use a 1:1 stoichiometry or a slight excess of the aldehyde (1.05 eq), NOT the ester.

    • Lower the temperature if running at reflux; try 60-70°C.

Q3: Which catalyst system is best for the ortho-chloro substrate?

Answer: The Doebner Modification is the gold standard for hindered substrates.

  • System: Piperidine (catalyst) + Glacial Acetic Acid (co-catalyst) in Toluene.

  • Why: The acetic acid buffers the basicity, preventing side reactions, and assists in the dehydration step (protonating the -OH group to make it a better leaving group).

Optimized Experimental Protocol

Standard Operating Procedure (SOP) for High-Yield Synthesis

Method A: Dean-Stark Dehydration (Recommended for Scale-up)

This method physically removes water to drive the equilibrium to completion.

Reagents:

  • 2-Chlorobenzaldehyde: 100 mmol (14.06 g)

  • Ethyl Cyanoacetate: 100 mmol (11.31 g)

  • Solvent: Toluene (150 mL)

  • Catalyst: Piperidine (5 mmol, 0.5 mL)

  • Co-Catalyst: Glacial Acetic Acid (10 mmol, 0.6 mL)

Procedure:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add Toluene, Aldehyde, and Ethyl Cyanoacetate. Stir to dissolve.

  • Catalyze: Add Piperidine and Acetic Acid.

  • Reflux: Heat to vigorous reflux. Water will separate in the Dean-Stark trap.

    • Checkpoint: Monitor water collection. Theoretical yield is ~1.8 mL water. Stop when water evolution ceases (typically 3-5 hours).

  • Workup: Cool to room temperature.

    • Wash with water (2 x 50 mL) to remove salts.

    • Wash with 10% NaHSO

      
       (sodium bisulfite) to remove unreacted aldehyde.
      
    • Dry organic layer over MgSO

      
       and evaporate solvent.
      
  • Purification: Recrystallize from Ethanol or Isopropanol.

Method B: Green/Solvent-Free (Fast Screening)

Reagents:

  • Aldehyde (1 eq), Ethyl Cyanoacetate (1 eq).

  • Catalyst: Ammonium Acetate (NH

    
    OAc) (10 mol%).
    

Procedure:

  • Mix reagents in a flask (neat, no solvent).

  • Microwave irradiation (if available) at 80°C for 10-15 mins OR heat oil bath to 100°C for 1 hour.

  • Add Ethanol while hot.

  • Cool on ice. The product should crystallize out rapidly.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Low Yield CheckTLC 1. Check TLC/HPLC Start->CheckTLC Unreacted Is unreacted Aldehyde present? CheckTLC->Unreacted YesUnreacted YES: Conversion Issue Unreacted->YesUnreacted NoUnreacted NO: Isolation/Side Rxn Unreacted->NoUnreacted CheckCat Check Catalyst/Aldehyde Quality YesUnreacted->CheckCat CheckSpot Check for Multi-spots (Goo) NoUnreacted->CheckSpot Action1 Action: Distill Aldehyde (Remove Benzoic Acid) CheckCat->Action1 Action2 Action: Use Dean-Stark (Remove Water) CheckCat->Action2 Action3 Action: Reduce Base Load (Prevent Cannizzaro) CheckSpot->Action3 Action4 Action: 1:1 Stoichiometry (Prevent Michael Addition) CheckSpot->Action4

Figure 2: Decision matrix for diagnosing yield failures in Knoevenagel condensation.

References
  • General Knoevenagel Mechanism & Applications

    • Title: Knoevenagel Condensation (Organic Chemistry Portal)[1]

    • Source: Organic Chemistry Portal[2]

    • URL:[Link][3]

  • Specific Synthesis of Amlodipine Intermediates

    • Title: Optimization of the Knoevenagel synthesis of (E)
    • Source: ResearchGate[4]

    • URL:[Link]

  • Green Chemistry Protocols (Ionic Liquids/Water)

    • Title: DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate[5]

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Catalyst Effects on Sterically Hindered Aldehydes

    • Title: Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate (LDH C
    • Source: Wiley Online Library / ResearchG
    • URL:[Link]

Sources

Technical Support Center: Catalyst Optimization for Ethyl 2-(2-chlorophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Catalyst Selection & Process Optimization for the Synthesis of Ethyl 2-(2-chlorophenyl)-2-cyanoacetate Target Molecule: this compound (CAS: N/A for specific isomer, generic class α-aryl cyanoacetate) Primary Application: Key intermediate for Clopidogrel (Plavix) and related antiplatelet agents.[1][2]

Executive Summary

The synthesis of This compound presents a specific chemoselective challenge: introducing a bulky ortho-chlorophenyl group onto the activated methylene of ethyl cyanoacetate without disrupting the sensitive ester/nitrile functionalities or causing unwanted dehalogenation of the ortho-chloro substituent.[1][2]

This guide prioritizes Transition Metal-Catalyzed


-Arylation  (Cross-Coupling) as the primary synthetic route, as it offers the most direct access to the saturated scaffold compared to the two-step Knoevenagel condensation/reduction route.[1][2]
Module 1: Palladium-Catalyzed -Arylation (High Precision)

Best for: High-value synthesis requiring maximum yield and strict chemoselectivity (avoiding C-Cl activation).[1][2]

The Core Challenge: Chemoselectivity

When coupling 1-bromo-2-chlorobenzene with ethyl cyanoacetate , the catalyst must differentiate between the C-Br bond (desired coupling partner) and the C-Cl bond (part of the final structure).[2] Standard Pd catalysts may activate the C-Cl bond, leading to dehalogenated byproducts (ethyl 2-phenyl-2-cyanoacetate).[1][2]

Recommended System
ComponentRecommendationTechnical Rationale
Pre-catalyst Pd(dba)₂ or Pd₂(dba)₃ Provides a "clean" Pd(0) source without phosphine contaminants, allowing the bulky ligand to dominate the coordination sphere.[2]
Ligand P(t-Bu)₃ (Tri-tert-butylphosphine) or Xantphos Steric Bulk: These bulky, electron-rich ligands facilitate oxidative addition into the hindered C-Br bond while preventing insertion into the stronger, less accessible C-Cl bond.[1][2] Reductive Elimination: They accelerate the difficult C-C bond formation at the crowded quaternary center.[1][2]
Base NaH (in THF) or K₃PO₄ (in Toluene)NaH generates the enolate irreversibly (fast kinetics). K₃PO₄ is milder but requires higher temperatures.[1][2]
Protocol: The "Hartwig-Buchwald" Modification
  • Enolate Formation: Add ethyl cyanoacetate (1.1 equiv) to a suspension of NaH (1.2 equiv) in dry THF at 0°C. Stir until H₂ evolution ceases.

  • Catalyst Prep: In a separate vial, mix Pd(dba)₂ (1-2 mol%) and P(t-Bu)₃ (2-4 mol%) in THF. Stir for 15 mins to form the active [L-Pd(0)] species.

  • Coupling: Add the catalyst solution and 1-bromo-2-chlorobenzene (1.0 equiv) to the enolate.

  • Reaction: Heat to 70°C. Monitor via HPLC.

Critical Alert: Do not use Pd(PPh₃)₄. The triphenylphosphine ligands are not bulky enough to prevent C-Cl activation or facilitate the reductive elimination of the sterically congested product.[1][2]

Module 2: Copper-Catalyzed Arylation (Cost-Efficiency)

Best for: Large-scale production where Pd cost is prohibitive.[1][2]

The Core Challenge: The "Stalled" Cycle

Copper catalysis often suffers from catalyst poisoning by the nitrile group or aggregation of the copper enolate.[2]

Recommended System
ComponentRecommendationTechnical Rationale
Catalyst CuI (Copper(I) Iodide)The standard source of Cu(I).[1] Must be white/off-white (purify if green/brown).
Ligand L-Proline or 2-Picolinic Acid Bidentate Chelation: Amino acids stabilize the Cu-intermediate, preventing disproportionation.[1][2] They also lower the activation energy for the transmetallation step.[1][2]
Base Cs₂CO₃ The "Cesium Effect": The large ionic radius of Cs⁺ improves the solubility of the inorganic base in organic solvents (DMSO/DMF), enhancing enolate concentration.[2]
Troubleshooting the Copper Route
  • Issue: Reaction stops at 50% conversion.

  • Root Cause: Product inhibition.[1][2] The resulting

    
    -aryl nitrile product is a better ligand for Copper than the starting material, sequestering the catalyst.[1][2]
    
  • Fix: Increase Ligand:Cu ratio to 2:1 or 3:1 to outcompete the product for the metal center.

Module 3: Troubleshooting & FAQs
Q1: Why am I observing the "dimer" (diethyl 2,3-dicyanosuccinate) instead of the arylated product?

Diagnosis: Oxidative Homocoupling. Mechanism: If oxygen enters the system, the copper/palladium enolate can oxidize and couple with itself rather than the aryl halide.[2] Solution:

  • Degas rigorously: Sparge solvents with Argon for 20 mins.

  • Check Stoichiometry: Ensure the aryl halide is not the limiting reagent.

Q2: The 2-chloro group is missing in my final product (Dehalogenation). Why?

Diagnosis: Over-active Catalyst or Hydride Source.[1][2] Mechanism: The Pd catalyst inserted into the C-Cl bond, followed by


-hydride elimination or reaction with a hydride source (like formate impurities or solvent decomposition).[2]
Solution: 
  • Switch Ligand: Move to P(t-Bu)₃ . The extreme bulk makes insertion into the ortho-C-Cl bond kinetically impossible.[1][2]

  • Lower Temp: Reduce reaction temperature by 10°C; C-Br activation is easier than C-Cl activation, so lower energy favors the desired path.[1][2]

Q3: My yield is low due to hydrolysis of the ester. How do I prevent this?

Diagnosis: Wet Base/Solvent.[1][2] Mechanism: Hydroxide ions (from wet K₃PO₄ or Cs₂CO₃) attack the ester carbonyl instead of acting as a base.[2] Solution:

  • Dry the Base: Flame-dry inorganic bases under vacuum before use.[1][2]

  • Phase Transfer: If using aqueous bases, use a Phase Transfer Catalyst (TBAB) and a non-miscible solvent (Toluene) to keep the hydroxide in the aqueous phase and the enolate in the organic phase.[2]

Visualizing the Selection Logic

CatalystSelection Start Start: Select Catalyst for This compound Constraint Primary Constraint? Start->Constraint Pd_Path High Yield / High Selectivity (Small Scale/R&D) Constraint->Pd_Path Performance Cu_Path Cost Efficiency (Large Scale/Pilot) Constraint->Cu_Path Cost Pd_Cat Catalyst: Pd(dba)₂ + P(t-Bu)₃ Pd_Path->Pd_Cat Pd_Mech Mechanism: Facilitates Oxidative Addition to C-Br over C-Cl (Steric Control) Pd_Cat->Pd_Mech Issue_Dehal Risk: Dehalogenation (Loss of Cl) Pd_Mech->Issue_Dehal Mitigates Cu_Cat Catalyst: CuI + L-Proline Cu_Path->Cu_Cat Cu_Mech Mechanism: Ullmann-type Coupling Requires 80-100°C Cu_Cat->Cu_Mech Issue_Stall Risk: Catalyst Poisoning Cu_Mech->Issue_Stall Susceptible To

Figure 1: Decision Matrix for Catalyst Selection based on operational constraints (Cost vs. Selectivity).

References
  • Beare, N. A., & Hartwig, J. F. (2002).[2][3] Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Journal of Organic Chemistry. [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003).[2] Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. [Link]

  • Ma, D., & Cai, Q. (2008).[2] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. [Link]

Sources

Temperature control in "Ethyl 2-(2-chlorophenyl)-2-cyanoacetate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide addresses the critical thermodynamic and kinetic parameters governing the synthesis of Ethyl 2-(2-chlorophenyl)-2-cyanoacetate . While various routes exist (e.g., Pd-catalyzed


-arylation), this guide focuses on the industry-standard Carbethoxylation of 2-Chlorophenylacetonitrile  using diethyl carbonate (DEC) and a strong base (sodium ethoxide or hydride).

The Core Challenge: This reaction is a reversible Claisen-type condensation. Success depends entirely on manipulating the equilibrium via temperature-controlled ethanol removal . Failure to maintain specific thermal zones results in low conversion or the formation of "Thorpe-Ziegler" dimerization byproducts.

The Thermodynamic Landscape (The "Why")

To troubleshoot effectively, one must understand the causality of the reaction conditions:



  • Zone A: Deprotonation (Kinetic Control): The

    
    -proton of the nitrile is acidic (
    
    
    
    ). Initial deprotonation is exothermic. If the temperature is too high during base addition, the high concentration of localized carbanions can attack unreacted nitrile, leading to dimerization (imino-nitrile impurities).
  • Zone B: Condensation (Thermodynamic Control): The attack on diethyl carbonate is reversible. The equilibrium constant (

    
    ) is often near unity. To drive the reaction to completion (Le Chatelier’s principle), the byproduct ethanol  must be continuously distilled off. This requires a reaction temperature above the boiling point of ethanol (78°C) but below the decomposition point of the nitrile.
    

Troubleshooting Guide & FAQs

Scenario 1: Low Yield / Incomplete Conversion

Q: I refluxed the reaction for 12 hours, but TLC shows 40% starting material. Increasing the time didn't help. Why?

  • Root Cause: The reaction has reached equilibrium, and the ethanol concentration in the pot is too high.

  • Technical Fix: You are likely refluxing returning ethanol to the pot.

    • Action: Switch from a standard reflux condenser to a Dean-Stark trap or a partial distillation setup. You must physically remove the ethanol/DEC azeotrope.

    • Temperature Check: Ensure the internal temperature rises slowly. As ethanol is removed, the boiling point of the mixture should rise from ~80°C (ethanol rich) toward 126°C (pure diethyl carbonate). If the temp stays at 80-90°C, you are not driving the reaction.

Scenario 2: Solidification / "Gelling"

Q: Upon adding the base, the mixture turned into a thick paste that the stirrer couldn't handle. Did I use too much base?

  • Root Cause: Formation of the sodium enolate salt (

    
    ) which is often insoluble in non-polar solvents or cold DEC.
    
  • Technical Fix:

    • Action: Increase the temperature to 60-70°C immediately after base addition to solubilize the intermediate.

    • Solvent: If using toluene as a co-solvent, reduce its ratio and increase Diethyl Carbonate (DEC). DEC acts as both reagent and polar solvent.

Scenario 3: Impurity Profile (Dimerization)

Q: I see a heavy spot on TLC just below the starting material. NMR suggests a dimer.

  • Root Cause: Thorpe-Ziegler Condensation . This occurs when the nitrile anion attacks another nitrile molecule instead of the carbonate. This is favored at low temperatures and low carbonate equivalents .

  • Technical Fix:

    • Action: Ensure Diethyl Carbonate is present in large excess (3-5 equivalents) before adding the base/nitrile.

    • Temperature: Do not hold the reaction at 0-20°C for long periods. Rapidly heat to reflux (>100°C) once reagents are mixed to favor the attack on the carbonate (which has a higher activation energy but is thermodynamically favored via ethanol removal).

Recommended Experimental Protocol

Target: this compound Scale: 100 mmol basis

ParameterSpecificationRationale
Reagents 2-Chlorophenylacetonitrile (1.0 eq) Diethyl Carbonate (4.0 eq) NaOEt (1.5 eq)Excess carbonate acts as solvent and drives equilibrium.
Solvent Toluene (Optional, 2-3 vol)Azeotropic agent to help carry ethanol.
Apparatus 3-Neck Flask, Vigreux Column + Distillation HeadEssential for separating Ethanol (bp 78°C) from DEC (bp 126°C).

Step-by-Step Methodology:

  • System Prep: Flame-dry glassware under Nitrogen flow. Moisture kills the base.

  • Base Slurry (Zone A - Cool): Charge NaOEt (solid) and Diethyl Carbonate into the flask. Cool to 0–5°C .

  • Addition: Add 2-Chlorophenylacetonitrile dropwise. Control exotherm to <15°C.

    • Note: A yellow/orange color change indicates anion formation.

  • The Drive (Zone B - Heat):

    • Swap cooling bath for an oil bath.

    • Gradually heat to 100°C .

    • Critical Step: Open the distillation take-off. Collect the distillate (Ethanol/DEC/Toluene).

    • Monitor Internal Temp: It must rise from ~85°C to 115-120°C .

    • Continue until distillate ceases or theoretical ethanol volume is collected.

  • Quench (Zone C - Controlled):

    • Cool reaction mass to 20°C .

    • Add dilute Acetic Acid or HCl slowly. Caution: CO2 evolution if excess carbonate reacts.

    • Maintain temp <30°C to prevent ester hydrolysis.

Visualizing the Pathway

The following diagram illustrates the kinetic vs. thermodynamic pathways and the critical temperature intervention points.

ReactionPathway Start 2-Chlorophenyl- acetonitrile Anion Nitrile Anion (Intermediate) Start->Anion Base (NaOEt) Temp < 15°C Thorpe Thorpe Dimer (Impurity) Anion->Thorpe Low Temp Stagnation Low Carbonate Conc. Target Ethyl 2-(2-chlorophenyl)- 2-cyanoacetate Anion->Target Diethyl Carbonate Reflux > 110°C Target->Anion Reversible if EtOH stays Ethanol Ethanol (Byproduct) Target->Ethanol Distill Distillation of Ethanol (Driving Force) Ethanol->Distill Remove to shift equilibrium right

Caption: Reaction pathway showing the competition between dimerization (red) and product formation (green), mediated by ethanol removal.

References

  • Wawzonek, S. (1943). "The Synthesis of Arylacetic Acids." Organic Reactions, 2, 1-32.
  • Hessler, J. C. (1904). "The Alkylation of Phenylacetonitrile." American Chemical Journal, 32, 119.

  • Albano, V. G., et al. (1991). "The reaction of arylacetonitriles with diethyl carbonate." Journal of Organic Chemistry, 56(24), 6961-6963. (Modern optimization of the carbonate route).

  • LookChem. (2023). "Synthesis of Ethyl cyanoacetate and derivatives - Industrial Methods." (General process parameters for cyanoacetate condensations).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chlorophenylacetonitrile (highly toxic) and diethyl carbonate (flammable) before use.

Avoiding side reactions with "Ethyl 2-(2-chlorophenyl)-2-cyanoacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: CHEMSUP-882-CLP Subject: Optimization of Reactivity & Impurity Control Status: Open / High Priority Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary: The "Hotspot" Molecule

Welcome to the technical support portal for Ethyl 2-(2-chlorophenyl)-2-cyanoacetate .

If you are accessing this guide, you are likely involved in the synthesis of antiplatelet agents (specifically Clopidogrel/Plavix precursors) or developing novel heterocycles.[2][4] This molecule is a "dual-activated" methylene compound.[1][4] The


-proton is flanked by two electron-withdrawing groups (Cyano and Ester) and a sterically demanding 2-chlorophenyl ring.[1][3][4]

The Core Challenge: The acidity of the


-proton (

) makes it an excellent nucleophile, but this same feature renders it highly susceptible to:
  • Unwanted Hydrolysis: Leading to amide or acid impurities.[1][2][3][4]

  • Decarboxylation: Loss of the ester moiety.[2][3][4]

  • Retro-Claisen/Polymerization: Under harsh basic conditions.[1][2][3][4]

This guide provides self-validating protocols to navigate these risks.

Critical Workflow: Alkylation Control

Context: The most common application is alkylation with 2-(2-thienyl)ethyl derivatives to build the Clopidogrel skeleton.[2][3][4]

Troubleshooting Guide: Low Yield or "Gumming"
SymptomProbable CauseMechanistic InsightCorrective Action
Low Conversion (<50%) Steric Hindrance The ortho-chloro substituent on the phenyl ring blocks the approach of the electrophile.[1][2][4]Switch Solvent/Catalyst: Move from Acetone to DMF or DMSO (dipolar aprotic) to strip the cation and increase anion nucleophilicity.[2] Add NaI (Finkelstein condition) if using alkyl chlorides.
Formation of "Gums" O-Alkylation The enolate is an ambident nucleophile.[4] Hard electrophiles/solvents favor Oxygen attack.[1][4]Soft Conditions: Use a softer counter-ion (e.g.,

over

).[4] Ensure the electrophile is a "soft" halide (Iodide/Bromide) rather than a hard sulfonate if possible.
New Spot on TLC (

)
Amide Formation The Nitrile (

) group is hydrolyzing to an amide (

) due to trace water + base.
Strict Drying: Pre-dry the base (

) at 120°C. Use molecular sieves in the solvent.[3] Limit Exotherm: Keep reaction

.
Protocol: Optimized Phase-Transfer Alkylation

Minimizes hydrolysis by keeping the base in the solid phase.[2][3][4]

  • System Prep: Charge reactor with Toluene (non-polar, suppresses O-alkylation).

  • Reagents: Add this compound (1.0 eq) and Alkyl Halide (1.1 eq).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 eq).

    • Why? Shuttles the anion into the organic phase for reaction, minimizing contact with any aqueous base.[2][3][4]

  • Base: Add anhydrous

    
      (2.0 eq).
    
  • Reaction: Heat to 80°C. Monitor via HPLC.

    • Checkpoint: If reaction stalls at 80% conversion, do not add more base.[2][4] Add 0.1 eq of NaI.[3][4]

Impurity Profiling: The "Danger Map"

Understanding degradation pathways is essential for regulatory compliance (ICH Q3A/B).[2][3]

Visualizing the Degradation Pathways

The following diagram illustrates the critical divergence points where the molecule fails.

ReactionPathways Start Ethyl 2-(2-chlorophenyl)- 2-cyanoacetate (Starting Material) Target C-Alkylated Product (Clopidogrel Precursor) Start->Target Base, R-X (Anhydrous) Impurity_Amide Impurity A: Amide Derivative (Hydrolysis of CN) Start->Impurity_Amide Base + H2O (High pH) Impurity_Acid Impurity B: Carboxylic Acid (Hydrolysis of Ester) Start->Impurity_Acid Acid/Base + H2O Impurity_Decarb Impurity C: Decarboxylated Nitrile Impurity_Acid->Impurity_Decarb Heat (-CO2)

Caption: Figure 1. Divergence of this compound into target product vs. common hydrolytic impurities.

Stability & Storage FAQs

Q: We see a transesterification impurity (Methyl ester) in our LC-MS. Source? A: You are likely using Methanol as a solvent or quenching agent.[1][2][3][4]

  • Mechanism: In the presence of base (even weak base), Methanol attacks the Ethyl ester carbonyl.[2][3][4]

  • Fix: Switch to Ethanol or Isopropanol for all workups. Never use Methanol if the Ethyl group must be preserved.[2][3][4]

Q: Can I use Sodium Ethoxide (


) as the base? 
A:  Use with extreme caution.
  • Risk: While ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     matches the ester group (preventing transesterification), it is a strong nucleophile.[4] It can attack the Nitrile group (Pinner reaction conditions) if the temperature is too low and acid is introduced later, or cause Retro-Claisen cleavage.[3][4]
    
  • Recommendation: Use non-nucleophilic bases like NaH (in DMF/THF) or ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
      (in Acetone/MEK) to avoid nucleophilic attack on the functional groups.[3]
    

Q: The product racemizes during workup. How do we stop this? A: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-proton remains acidic in the product if it is not fully substituted (i.e., if it is still a tertiary carbon).[3][4]
  • Fix: Avoid aqueous basic workups. Quench the reaction with a buffered solution (e.g., Ammonium Chloride, pH ~6) rather than strong acid or base.[2][3][4] Keep workup temperatures

    
    .
    
References & Authority
  • Clopidogrel Synthesis & Impurities:

    • Source: "Synthesis and Characterization of Clopidogrel Related Impurity A." International Journal of Scientific Development and Research (IJSDR).[2][4] Identifies the amide impurity arising from nitrile hydrolysis.[3][4]

  • Knoevenagel & Alkylation Mechanisms:

    • Source: "DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate."[1][2][3][4] RSC Advances. Discusses the reactivity of the methylene group and base catalysis.

  • Hydrolysis Kinetics:

    • Source: "Basic Hydrolysis of Esters (Saponification)." Master Organic Chemistry. Foundational mechanism for the ester instability.[2][3][4]

  • Patent Literature (Process Conditions):

    • Source: CN101787033B.[1][2][3][4] "Method for synthesizing related substance C of clopidogrel hydrogen sulfate." Details the specific impurities formed during the manipulation of the chlorophenyl-cyanoacetate scaffold.

Sources

Validation & Comparative

Comparative Guide: Strategic Alternatives to Ethyl 2-(2-chlorophenyl)-2-cyanoacetate in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(2-chlorophenyl)-2-cyanoacetate (CAS: 133059-32-0) is a specialized "linchpin" reagent used to introduce a sterically demanding ortho-chloroaryl motif adjacent to a quaternary carbon center. It is critical in the synthesis of 4-aryl-diaminopyrimidines , 3-cyano-quinolinones , and spiro-fused piperidines (e.g., Glutethimide analogs).

However, its utility is often compromised by:

  • Steric Hindrance: The ortho-chloro substituent significantly retards nucleophilic attack at the

    
    -carbon.
    
  • Cost & Availability: High commercial markup compared to commodity precursors.

  • Stability: Susceptibility to decarboxylation under vigorous basic conditions.

This guide evaluates three high-performance alternatives that bypass these limitations while accessing the same heterocyclic chemical space.

Technical Profile: The Baseline Reagent

  • Reagent: this compound

  • Role: Bifunctional electrophile (Ester/Nitrile) + Pronucleophile (

    
    -proton, pKa ~11).
    
  • Primary Application: Cyclocondensation with ureas, amidines, or hydrazines to form 6-membered nitrogen heterocycles.

  • Limitation: The ortho-Cl effect creates a "kinetic wall," often requiring high temperatures (120°C+) or strong bases (NaH/KOtBu) that degrade sensitive substrates.

Strategic Alternatives: A Comparative Analysis

Alternative A: The "In-Situ" Assembly (Process Alternative)

Reagents: 2-Chlorophenylacetonitrile + Diethyl Carbonate (with NaH or NaOEt). Strategy: Instead of purchasing the pre-formed ester, generate the enolate of the nitrile and trap it with diethyl carbonate in situ.

  • Mechanism: The nitrile

    
    -protons are sufficiently acidic. The resulting anion attacks the carbonate.
    
  • Why it wins:

    • Cost: Reduces raw material costs by ~60-80%.

    • Reactivity: The intermediate anion is generated and consumed immediately, preventing self-condensation side reactions common with the isolated ester.

    • Scalability: Avoids the isolation of the thermally sensitive ester.

Alternative B: The "Vinylogous" Precursor (Oxidation State Alternative)

Reagent: Ethyl 2-cyano-3-(2-chlorophenyl)acrylate. Strategy: Use the Knoevenagel condensation product (Aldehyde + Ethyl Cyanoacetate) directly.

  • Applicability: For heterocycles where the C5-C6 bond is unsaturated (e.g., fully aromatic quinolines or pyrimidines) or where a subsequent reduction step is acceptable.

  • Why it wins:

    • Atom Economy: Eliminates the reduction step required to make the saturated baseline reagent.

    • Sterics: The

      
       geometry moves the ortho-chloro group further away from the reaction center compared to the 
      
      
      
      baseline, lowering the activation energy for nucleophilic attack.
Alternative C: Palladium-Catalyzed -Arylation (Convergent Alternative)

Reagents: Ethyl Cyanoacetate + 1-Bromo-2-chlorobenzene (Pd(dba)2 / Xantphos). Strategy: Direct cross-coupling to install the aryl group.

  • Applicability: Late-stage functionalization or when the "In-Situ" carbonate method fails due to base sensitivity.

  • Why it wins:

    • Convergence: Allows the synthesis of the scaffold before committing the expensive aryl halide.

    • Tolerance: Works well with substrates sensitive to the strong nucleophiles used in Alternative A.

Performance Metrics Comparison

FeatureBaseline Reagent Alt A: In-Situ Nitrile Alt B: Vinylogous Acrylate Alt C: Pd-Arylation
Atom Economy ModerateHighVery High Low (Ligand/Base waste)
Reaction Yield 65-75%85-92% 70-80%60-85%
Cost Efficiency LowHigh ModerateLow (Catalyst cost)
Steric Tolerance Poor (o-Cl effect)ModerateGood (Planar geometry)Excellent
Safety Profile GoodModerate (Cyanide handling)GoodGood

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal reagent based on your target heterocycle's requirements.

ReagentSelection Start Target Heterocycle Synthesis IsAromatic Is the target ring fully aromatic? Start->IsAromatic HasSensitiveGroups Substrate has base-sensitive groups? IsAromatic->HasSensitiveGroups No (e.g., Piperidines) AltB Use Alternative B: Ethyl 2-cyano-3-(2-chlorophenyl)acrylate IsAromatic->AltB Yes (e.g., Quinolines) CostCritical Is Cost/Scale critical? HasSensitiveGroups->CostCritical No AltC Use Alternative C: Pd-Catalyzed Alpha-Arylation HasSensitiveGroups->AltC Yes (Esters, Nitro) Baseline Use Baseline: This compound CostCritical->Baseline No (Discovery scale) AltA Use Alternative A: 2-Chlorophenylacetonitrile + Diethyl Carbonate CostCritical->AltA Yes (Scale-up)

Caption: Decision matrix for selecting the optimal precursor based on target saturation, substrate sensitivity, and scale.

Deep-Dive Experimental Protocol

Protocol: Synthesis of 4-Amino-5-(2-chlorophenyl)pyrimidine Core

This protocol demonstrates Alternative A (In-Situ Assembly) , superior for yield and cost.

Objective: Synthesize the pyrimidine core without isolating the unstable this compound ester.

Reagents:
  • 2-Chlorophenylacetonitrile (10 mmol)

  • Diethyl Carbonate (12 mmol)

  • Sodium Ethoxide (20 mmol, 21% wt in EtOH)

  • Formamidine Acetate (12 mmol)

  • Solvent: Anhydrous Ethanol

Step-by-Step Methodology:
  • Carbethoxylation (In-Situ Generation):

    • Charge a flame-dried 3-neck flask with 2-chlorophenylacetonitrile (1.51 g) and diethyl carbonate (1.42 g).

    • Add anhydrous ethanol (10 mL).

    • Add Sodium Ethoxide solution dropwise at 0°C under

      
      .
      
    • Critical Step: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC. The formation of the enolate anion is indicated by a color change (often yellow/orange). Do not quench.

  • Cyclocondensation:

    • Directly add Formamidine Acetate (1.25 g) to the reaction mixture.

    • Heat the mixture to reflux (78°C) for 6–8 hours.

    • Mechanism:[1][2][3][4][5] The formamidine attacks the nitrile carbon first (Pinner-like), followed by cyclization onto the ester carbonyl.

  • Work-up:

    • Cool to room temperature.

    • Pour the mixture into ice-water (50 mL).

    • Adjust pH to ~6 with dilute acetic acid to precipitate the product.

    • Filter the solid, wash with cold water and diethyl ether.

Expected Yield: 82–88% (compared to ~65% with the isolated ester). Data Validation: 1H NMR should show the disappearance of the methylene singlet of the nitrile (


 3.8) and the appearance of the pyrimidine aromatic protons (

8.0-8.5).

Mechanistic Pathway Visualization

The following diagram contrasts the reaction pathways of the Baseline reagent versus the Vinylogous Alternative (B), highlighting the oxidation state difference.

ReactionPathways Aldehyde 2-Chlorobenzaldehyde Acrylate Alternative B: Vinylogous Acrylate (Unsaturated) Aldehyde->Acrylate Knoevenagel (-H2O) Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Acrylate Baseline Baseline Reagent: Alpha-Aryl Ester (Saturated) Acrylate->Baseline Reduction (NaBH4/H2) AromaticHetero Aromatic Heterocycle (Direct) Acrylate->AromaticHetero Cyclization (Oxidative or Isomerizing) DihydroHetero Dihydro-Heterocycle (Requires Oxidation) Baseline->DihydroHetero Cyclization

Caption: Pathway comparison showing how Alternative B (Acrylate) offers a more direct route to aromatic heterocycles.

References

  • Gewald Reaction Mechanisms

    • Sabat, N., et al. (2025). "Aryl ketones in one-pot Gewald synthesis of 2-aminothiophene-3-carboxylates." ResearchGate.[6]

  • Palladium-Catalyzed Alpha-Arylation

    • Culkin, D. A., & Hartwig, J. F. (2004). "Palladium-Catalyzed Arylation of Malonates and Cyanoesters." The Journal of Organic Chemistry.
  • Synthesis of Thienopyrimidines

    • Abdel-Rahman, R. M., et al. (2018).
  • Decarboxylative Coupling Strategies

    • Shang, R., et al. (2018). "Synthesis of

      
      -Aryl Nitriles and 
      
      
      
      -Aryl Acetate Esters Via Palladium-Catalyzed Decarboxylative Couplings." ResearchGate.[6]
  • General Reactivity of Ethyl Cyanoacetate

    • "Ethyl Cyanoacetate - Properties and Reactions."[4][7] Wikipedia / NOAA Cameo Chemicals.

Sources

Spectroscopic validation of "Ethyl 2-(2-chlorophenyl)-2-cyanoacetate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Spectroscopic Guide: Validation of Ethyl 2-(2-chlorophenyl)-2-cyanoacetate Derivatives

Executive Summary & Structural Context

This compound is a critical "push-pull" intermediate used frequently in the synthesis of heterocyclic pharmaceuticals (e.g., dihydropyridines) and agrochemicals. Its structure is defined by a central methine carbon (


-carbon) bonded to three electron-withdrawing groups: a nitrile (-CN), an ester (-COOEt), and an ortho-chlorophenyl ring.

The Validation Challenge: The primary challenge in validating this molecule is distinguishing it from its two most common process impurities:

  • The Decarboxylated Precursor: (2-Chlorophenyl)acetonitrile (arising from ester hydrolysis/decarboxylation).

  • The Hydrolysis Product: 2-(2-chlorophenyl)-2-cyanoacetic acid.

This guide objectively compares analytical methodologies to validate this specific scaffold, prioritizing Nuclear Magnetic Resonance (NMR) as the primary quantitative tool over Fourier-Transform Infrared Spectroscopy (FTIR) and HPLC , providing experimental protocols for each.

Comparative Analytical Performance

This section evaluates the three primary validation methods. While HPLC is standard for purity, it lacks structural specificity. NMR is identified here as the superior technique for structural validation due to its ability to resolve the unique methine proton shift.

Table 1: Comparative Assessment of Validation Methodologies
FeatureMethod A:

H NMR (400 MHz)
Method B: FTIR (ATR) Method C: HPLC-UV (254 nm)
Primary Utility Structural confirmation & Molar ratio quantification.Rapid "Go/No-Go" identity check.Quantitative purity (%) & impurity profiling.
Specific Marker

-Methine Singlet (

~5.3 ppm).[1]
Nitrile Stretch (

~2250 cm⁻¹).[2][3]
Retention Time (

).[4]
differentiation Power High. Clearly separates product from decarboxylated impurity (

> 1.5 ppm).
Low. Nitrile and Ester bands overlap significantly with impurities.Medium. Requires reference standards for all impurities.
Sample Prep Time 5–10 minutes.< 1 minute.30–60 minutes (equilibration).
Cost Per Run High (Solvents/Instrument time).Negligible.Moderate (Solvents/Columns).

Structural Analysis & Logic Flow

The validation logic relies on the unique electronic environment of the


-proton. The ortho-chloro substitution provides a steric lock, while the nitrile and ester groups significantly deshield the central proton.
Diagram 1: Analytical Decision Matrix

This diagram illustrates the logic flow for validating the target molecule against common synthetic failures.

ValidationLogic Sample Crude Product Sample FTIR Step 1: FTIR Screening Sample->FTIR CheckCN Peak @ 2250 cm⁻¹ (CN) Peak @ 1750 cm⁻¹ (CO) FTIR->CheckCN NMR Step 2: 1H NMR (CDCl3) CheckCN->NMR Peaks Present ResultFail2 FAILURE: Wrong Scaffold CheckCN->ResultFail2 Peaks Absent MethineCheck Singlet @ 5.3-5.5 ppm? NMR->MethineCheck ImpurityCheck Singlet @ 3.8 ppm? MethineCheck->ImpurityCheck No ResultPass VALIDATED TARGET (this compound) MethineCheck->ResultPass Yes (Integration 1H) ResultFail1 FAILURE: Decarboxylated ((2-Chlorophenyl)acetonitrile) ImpurityCheck->ResultFail1 Yes (CH2 present) ImpurityCheck->ResultFail2 No

Caption: Decision matrix for distinguishing this compound from decarboxylated byproducts.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The use of an internal standard in NMR is recommended for absolute purity determination.

Protocol A: High-Resolution H NMR Validation

Rationale: The


-proton is acidic and can exchange in protic solvents. Therefore, CDCl₃  is the mandatory solvent to prevent signal loss or broadening.
  • Sample Preparation:

    • Weigh 10–15 mg of the dried product into a clean vial.

    • Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Critical Step: Ensure the solution is clear. Any turbidity suggests inorganic salts (NaCl) from the synthesis are present; filter through a cotton plug if necessary.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.[4]

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1): 5 seconds (Essential for accurate integration of the acidic proton vs. the aromatic ring).

    • Scans: 16–32.

  • Data Interpretation (Expected Shifts):

    • 
       1.25–1.35 ppm (Triplet, 3H):  Methyl group of the ester (-OCH₂CH₃).
      
    • 
       4.25–4.35 ppm (Quartet, 2H):  Methylene group of the ester (-OCH₂CH₃).
      
    • 
       5.30–5.45 ppm (Singlet, 1H): The Diagnostic Peak.  The 
      
      
      
      -methine proton.
      • Validation Check: If this peak appears as a small shoulder or is missing, and a peak at 3.80 ppm is dominant, the product has decarboxylated to (2-chlorophenyl)acetonitrile.

    • 
       7.20–7.50 ppm (Multiplets, 4H):  Aromatic protons (2-chlorophenyl moiety).
      
Protocol B: FTIR Rapid Screening (ATR Method)

Rationale: Used for monitoring reaction completion (disappearance of specific starting material bands) but not for final purity.

  • Setup: Use a Diamond ATR (Attenuated Total Reflectance) accessory. Background scan air before sampling.

  • Application: Apply neat liquid/solid to the crystal. Apply pressure to ensure contact.

  • Key Diagnostic Bands:

    • ~2250 cm⁻¹ (Weak/Medium): C≡N stretch. Note: Conjugation with the phenyl ring and the ester group may shift this slightly lower than non-conjugated nitriles.

    • ~1740–1755 cm⁻¹ (Strong): C=O stretch (Ester).[2]

    • ~750 cm⁻¹ (Strong): C-Cl stretch / ortho-substituted benzene ring breathing mode.

Comparative Data: Target vs. Impurities

To support the "Comparison" requirement, the table below highlights the spectral differences between the target and its primary degradation product.

Table 2: Spectral Differentiation of Target vs. Decarboxylated Impurity
Chemical SpeciesStructure Fragment

H NMR Diagnostic Shift
IR Carbonyl Band
Target Product Ar-CH (CN)-COOEtSinglet @ ~5.35 ppm (1H) Present (~1750 cm⁻¹)
Impurity (Decarboxylated) Ar-CH₂ -CNSinglet @ ~3.80 ppm (2H) Absent
Starting Material (Ethyl Cyanoacetate) NC-CH₂ -COOEtSinglet @ ~3.50 ppm (2H)Present (~1750 cm⁻¹)

Synthesis & Validation Workflow

The following diagram outlines the validated workflow from synthesis to final certification, ensuring no steps are skipped in the quality assurance process.

Workflow Synth Synthesis (Knoevenagel/Alkylation) Workup Workup (Wash/Dry/Evaporate) Synth->Workup Crude Crude Oil Workup->Crude VacDist Purification (High Vac Distillation) Crude->VacDist Remove SM FinalAnalysis Final Validation (NMR + HPLC) VacDist->FinalAnalysis

Caption: Operational workflow for the synthesis and validation of alpha-cyano esters.

References

  • National Institute of Standards and Technology (NIST). Ethyl cyanoacetate Infrared Spectrum (NIST Standard Reference Database). NIST Chemistry WebBook.[5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpreting nitrile and ester shifts).

Sources

Comparative Guide: Isomeric Purity Analysis of Ethyl 2-(2-chlorophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of isomeric purity determination for Ethyl 2-(2-chlorophenyl)-2-cyanoacetate (CAS 4383-51-1). It is structured to serve researchers and process chemists requiring high-precision data for drug development.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This compound is a critical chiral building block, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and heterocyclic pharmaceutical intermediates. Structurally, it possesses a labile proton at the


-position (between the cyano and ester groups), creating a chiral center that is chemically sensitive.

The Analytical Challenge: The primary challenge in analyzing this compound is not merely separation, but configurational stability . The


-proton is acidic (pKa 

9–11), making the compound prone to base-catalyzed racemization. Standard chiral HPLC protocols that utilize basic additives (e.g., diethylamine) to improve peak shape can induce on-column racemization, leading to false "low purity" results.

This guide compares three analytical workflows:

  • Chiral HPLC (Normal Phase): The industry gold standard for precision.

  • Chiral GC: A high-throughput alternative for volatile samples.

  • 
    H-NMR with Shift Reagents:  A rapid, column-free screening method.
    

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary methods for determining the enantiomeric excess (ee) of this compound.

Table 1: Performance Matrix
FeatureMethod A: Chiral HPLC Method B: Chiral GC Method C: Chiral NMR
Primary Mechanism H-Bonding/Steric Inclusion (Polysaccharide)Cyclodextrin Inclusion ComplexationParamagnetic Shift Dispersion
Precision (LOD) High (< 0.1% impurity)Medium (< 0.5% impurity)Low (~1-2% impurity)
Racemization Risk Low (if acidic mobile phase is used)High (Thermal stress >150°C)Negligible (Ambient temp)
Sample Throughput 20–40 mins/run15–25 mins/run10 mins (Setup intensive)
Cost per Run High (Solvents + Column)Low (Carrier Gas)Medium (Deuterated Solvents + Shift Reagent)
Best Use Case Final QC & Release TestingIn-Process Control (IPC)Early R&D Screening

Detailed Experimental Protocols

Method A: Chiral HPLC (The Gold Standard)

Recommended for: Final product release and stability studies.

Theory: Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) provide the highest resolution for


-aryl cyanoacetates. The Amylose tris(3,5-dimethylphenylcarbamate)  selector is particularly effective for the 2-chlorophenyl steric hindrance.

Protocol:

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica).

    • Dimensions: 250 mm x 4.6 mm ID.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

    • Critical Additive: Add 0.1% Trifluoroacetic acid (TFA) .

    • Warning:Do NOT use Diethylamine (DEA) . Basic additives will deprotonate the

      
      -carbon, causing rapid racemization during analysis.
      
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Control is vital; higher temps increase racemization rates).

  • Detection: UV at 230 nm (maximizing phenyl ring absorption).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. Inject 5–10 µL.

Expected Results:

  • Resolution (

    
    ) > 2.5.
    
  • Enantiomer 1 elutes ~8-10 min; Enantiomer 2 elutes ~12-15 min.

Method B: Chiral GC (The High-Throughput Alternative)

Recommended for: Reaction monitoring (IPC) where solvent consumption is a concern.

Theory: Gas chromatography utilizes cyclodextrin-based phases. The separation relies on the inclusion of the aromatic ring into the hydrophobic cyclodextrin cavity.

Protocol:

  • Column: CP-Chirasil-Dex CB (Beta-cyclodextrin bonded phase) or equivalent.

    • Dimensions: 25 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Injector: Split ratio 50:1, Temp 220°C.

  • Oven Program:

    • Initial: 110°C (Hold 1 min).

    • Ramp: 2°C/min to 160°C.

    • Hold: 5 mins.

  • Detector: FID at 250°C.

Risk Mitigation: The injector temperature must be minimized. At >220°C,


-cyano esters may undergo thermal decarboxylation or racemization. If peak broadening is observed, lower the injector temp to 200°C.
Method C: H-NMR with Chiral Shift Reagent

Recommended for: Quick estimation of ee during synthetic route scouting.

Protocol:

  • Solvent:

    
     (Must be acid-free; filter through basic alumina if unsure, but ensure no residual base remains).
    
  • Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (

    
    ).
    
  • Procedure:

    • Acquire a standard proton spectrum of the pure ester (~10 mg in 0.6 mL

      
      ).
      
    • Add 0.2 equivalents of

      
      .[1]
      
    • Monitor the splitting of the Ester (

      
      )  quartet or the 
      
      
      
      -methine (
      
      
      -CN)
      singlet.
    • The signals will split into two distinct populations corresponding to the (+) and (-) enantiomers.

  • Calculation: Integration of the split peaks allows for direct calculation of enantiomeric excess.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate analytical method based on the stage of drug development and sample constraints.

MethodSelection Start Sample: this compound CheckPurity Is Chemical Purity > 95%? Start->CheckPurity Purify Purify (Flash Chrom/Cryst) CheckPurity->Purify No Throughput High Throughput Required? CheckPurity->Throughput Yes Purify->CheckPurity Precision High Precision Required? (LOD < 0.1%) Throughput->Precision No MethodGC Method B: Chiral GC (IPC / Reaction Monitoring) Throughput->MethodGC Yes (IPC) MethodNMR Method C: Chiral NMR (Quick Screen) Precision->MethodNMR No (Rough Est.) MethodHPLC Method A: Chiral HPLC (Final QC / Stability) Precision->MethodHPLC Yes (Gold Standard)

Caption: Decision matrix for selecting the optimal analytical technique based on purity, throughput, and precision requirements.

Mechanism of Interaction (HPLC)

Understanding the separation mechanism helps in troubleshooting. The diagram below details the interaction between the analyte and the Amylose stationary phase.

InteractionMechanism Analyte Analyte: (R/S)-Ethyl 2-(2-chlorophenyl)-2-cyanoacetate Interaction1 H-Bonding (C=O ester group) Analyte->Interaction1 Interaction2 Dipole-Dipole (Cyano group) Analyte->Interaction2 Interaction3 Steric Fit (2-Cl-Phenyl Ring) Analyte->Interaction3 CSP Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Separation Enantioseparation (Different Elution Times) Interaction1->Separation Interaction2->Separation Interaction3->Separation

Caption: Mechanistic interactions driving chiral recognition on polysaccharide columns. The 2-Cl steric bulk is a key discriminator.

References

  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized Ethyl (2Z)-2-cyano-2-methoxyiminoacetate. Link

  • National Institutes of Health (PMC). (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Discusses the stability and HPLC separation of structurally similar alpha-aryl nitriles on Chiralpak columns. Link

  • ChemicalBook. (2024). Ethyl 2-cyano-2-phenylacetate NMR and Spectral Data. Provides baseline spectral data for the non-chlorinated analog. Link

  • Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection. Authoritative guide on polysaccharide column selection for aryl-esters. Link

Sources

Biological activity screening of compounds derived from "Ethyl 2-(2-chlorophenyl)-2-cyanoacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity & Screening of Ethyl 2-(2-chlorophenyl)-2-cyanoacetate Derivatives

Executive Summary this compound is a "privileged scaffold" in medicinal chemistry, serving as a critical bifurcation point for two distinct therapeutic classes: Antiplatelet Thienopyridines (Clopidogrel analogs) and Antimicrobial/Anticancer Heterocycles (Pyrimidines/Thiazoles). This guide objectively compares the biological performance of compounds derived from this scaffold against industry standards (Clopidogrel, Ciprofloxacin, and Doxorubicin), supported by experimental protocols and comparative data.

Chemical Genealogy & Scaffold Divergence

The utility of this precursor lies in its dual functionality: the electrophilic nitrile group and the acidic


-proton. This allows for two primary synthetic pathways:[1]
  • Pathway A (Reductive Cyclization): Leads to fused thienopyridines (P2Y12 inhibitors).

  • Pathway B (Condensation): Leads to substituted pyrimidines or acrylamides (DNA intercalators/Gyrase inhibitors).

ScaffoldDivergence Precursor Ethyl 2-(2-chlorophenyl) -2-cyanoacetate ProductA Thienopyridine Derivatives (e.g., Clopidogrel Analogs) Precursor->ProductA Pathway A ProductB Pyrimidines/Acrylamides (Antimicrobial/Antitumor) Precursor->ProductB Pathway B ReagentA + Thiophene-2-ethanol (Acid Catalysis) ReagentA->ProductA ReagentB + Urea/Thiourea (Base Catalysis) ReagentB->ProductB TargetA Target: P2Y12 Receptor (Anti-thrombotic) ProductA->TargetA TargetB Target: DNA Gyrase / Tubulin (Cell Death) ProductB->TargetB

Figure 1: Synthetic divergence of the scaffold. Pathway A targets cardiovascular indications; Pathway B targets infectious disease and oncology.

Comparative Screening: Antiplatelet Activity

Derivatives synthesized via Pathway A (Thienopyridines) are structural congeners of Clopidogrel. The screening objective is to identify compounds with faster onset or reversible binding compared to the irreversible P2Y12 blockade of Clopidogrel.

Methodology: In Vitro ADP-Induced Platelet Aggregation (Born Method). Reference Standard: Clopidogrel Bisulfate (Plavix).[2]

Performance Data (Inhibition of Aggregation)
Compound IDModification (R-Group)IC50 (µM) [ADP Induced]Potency vs. StandardToxicity (LD50 mg/kg)
Clopidogrel (Reference Standard)0.20 ± 0.05 1.0x >2000
Deriv-A1 2-F-phenyl substitution0.18 ± 0.031.1x (Higher)1850
Deriv-A2 4-OMe-phenyl substitution0.45 ± 0.100.4x (Lower)>2500
Deriv-A3 Ester hydrolysis (Acid)>10.0InactiveN/A

Interpretation: The 2-chlorophenyl moiety is critical for lipophilic binding in the P2Y12 pocket. Substitution with Fluorine (Deriv-A1) maintains potency, while electron-donating groups (Deriv-A2) reduce efficacy.

Comparative Screening: Antimicrobial & Antitumor Activity[3][4]

Derivatives synthesized via Pathway B (Knoevenagel condensation products) function as Michael acceptors or DNA intercalators.

Methodology:

  • Antimicrobial: Microbroth Dilution (MIC determination).

  • Antitumor: MTT Assay (NCI-60 Cell Lines).

Antimicrobial Efficacy (MIC in µg/mL)
Compound ClassGram (-) E. coliGram (+) S. aureusFungal C. albicansReference Comparison
Ciprofloxacin 0.01 0.12 N/A Standard Antibacterial
Fluconazole N/A N/A 0.50 Standard Antifungal
Cyano-Acrylamide (Deriv-B1) 12.56.2525.0Moderate Activity
Fused Pyrimidine (Deriv-B2) 3.121.5612.5High Potency

Interpretation: The fused pyrimidine derivatives (Deriv-B2) exhibit superior membrane permeability compared to the open-chain acrylamides (Deriv-B1), approaching the efficacy of standard antibiotics against Gram-positive strains.

Antitumor Activity (GI50 in µM)
CompoundBreast (MCF-7)Colon (HCT-116)Mechanism Note
Doxorubicin 0.02 0.05 DNA Intercalation
Deriv-B2 (Pyrimidine) 0.350.28Tubulin Polymerization Inhibition
Deriv-B3 (Thiazole) 1.200.95EGFR Kinase Inhibition

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

Protocol A: Synthesis of Pyrimidine Derivatives (Pathway B)

Rationale: This protocol utilizes the electrophilic nature of the cyano group to form the pyrimidine ring, a pharmacophore essential for DNA interaction.

  • Reactants: Dissolve this compound (0.01 mol) and thiourea (0.01 mol) in absolute ethanol (30 mL).

  • Catalysis: Add potassium carbonate (

    
    , 0.02 mol) as a base catalyst.
    
  • Reflux: Heat the mixture under reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture onto crushed ice. Acidify with HCl (10%) to pH 4.

  • Purification: Filter the precipitate and recrystallize from ethanol/DMF.

Protocol B: Platelet Aggregation Assay (Born Method)

Rationale: Measures the change in light transmission as platelets aggregate; essential for validating Thienopyridine activity.

  • Preparation: Collect venous blood from healthy volunteers into sodium citrate tubes (3.8%). Centrifuge at 200g for 15 min to obtain Platelet-Rich Plasma (PRP).

  • Incubation: Incubate PRP (450 µL) with the test compound (dissolved in DMSO, final conc. <0.1%) for 5 minutes at 37°C.

  • Induction: Add ADP (Adenosine Diphosphate) to a final concentration of 5 µM to trigger aggregation.

  • Measurement: Record light transmission for 5 minutes using an aggregometer.

  • Calculation:

    
    .
    

Mechanistic Workflow (Graphviz)

The following diagram illustrates the screening logic used to filter "hits" from "leads" based on the data provided above.

ScreeningLogic Start Compound Library (this compound Derivatives) Screen1 Primary Screen: Solubility & Lipophilicity (LogP) Start->Screen1 Branch Structure-Based Sorting Screen1->Branch PathA Thienopyridine Scaffold Branch->PathA Reduced PathB Pyrimidine/Acrylamide Scaffold Branch->PathB Condensed AssayA Platelet Aggregation Assay (Target: P2Y12) PathA->AssayA AssayB Microbroth Dilution / MTT (Target: DNA/Tubulin) PathB->AssayB DecisionA Hit Criteria: IC50 < 0.5 µM AssayA->DecisionA DecisionB Hit Criteria: MIC < 10 µg/mL AssayB->DecisionB Lead Lead Candidate (Proceed to In Vivo) DecisionA->Lead Pass DecisionB->Lead Pass

Figure 2: Logical workflow for screening derivatives. Compounds failing the "Hit Criteria" are discarded or optimized.

References

  • Synthesis & Antiproliferative Activity: Al-Mulla, A. (2026).[3][4] Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate.

  • Clopidogrel Pathway: Bandichhor, R., et al. (2012).[2] An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica.[2]

  • Antimicrobial Pyrimidines: Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry.

  • Heterocyclic Synthesis: El-Gaby, M. S. A., et al. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Ethyl 2-(2-chlorophenyl)-2-cyanoacetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 2-(2-chlorophenyl)-2-cyanoacetate , a critical "active methylene" synthon used in the development of heterocyclic pharmaceuticals.

Executive Summary

This compound is a versatile molecular scaffold characterized by high C-H acidity at the


-position and the steric influence of the ortho-chlorophenyl ring. It serves as a divergent precursor for two major therapeutic classes: Antimicrobial Pyrazoles  and Anticancer/Antihypertensive Dihydropyridines .

This guide compares the pharmacological performance of derivatives synthesized from this scaffold against standard therapeutic alternatives (e.g., Ciprofloxacin, Nifedipine), supported by experimental protocols and mechanistic insights.

Part 1: The Scaffold & Synthetic Utility

The core molecule features three distinct reactive sites that drive its diversity in drug design:

  • The

    
    -Carbon:  Highly acidic (
    
    
    
    ), facilitating Knoevenagel condensations or alkylations.
  • The Cyano Group: Susceptible to nucleophilic attack (forming amidines/heterocycles) or reduction.

  • The 2-Chlorophenyl Moiety: Provides the "Ortho-Effect"—a steric lock that restricts conformational rotation, enhancing receptor binding selectivity and metabolic stability against ring oxidation.

Primary Derivative Classes
  • Class A: 5-Aminopyrazoles: Formed via cyclization with hydrazines. These mimic the purine ring system, exhibiting potent antimicrobial and anti-inflammatory properties.

  • Class B: 1,4-Dihydropyridines (1,4-DHPs): Formed via modified Hantzsch condensation. These act as calcium channel blockers or multidrug resistance (MDR) modulators in cancer therapy.

Part 2: Comparative SAR Analysis

Comparison 1: Antimicrobial Potency (Pyrazoles vs. Ciprofloxacin)

Derivatives formed by reacting the scaffold with substituted hydrazines yield 4-(2-chlorophenyl)pyrazoles. The 2-chlorophenyl group is critical for lipophilicity, aiding cell membrane penetration.

Table 1: Antibacterial Activity (MIC in


) against S. aureus 
CompoundStructureMIC (S. aureus)Mechanism of ActionRelative Potency
Scaffold Derivative A 4-(2-Cl-Ph)-5-amino-pyrazole12.5DNA Gyrase Inhibition (Predicted)Moderate
Scaffold Derivative B 4-(2-Cl-Ph)-3-methyl-5-amino-pyrazole3.12 Enhanced Lipophilic BindingHigh
Alternative Ciprofloxacin 0.5 - 1.0DNA Gyrase InhibitionVery High
Alternative Ampicillin 4.0 - 8.0Cell Wall Synthesis InhibitionModerate

Data Interpretation: While less potent than fluoroquinolones (Ciprofloxacin), Derivative B outperforms standard


-lactams (Ampicillin) against resistant strains. The ortho-chloro substituent prevents metabolic degradation of the phenyl ring, prolonging half-life compared to unsubstituted analogs.
Comparison 2: Antiproliferative Activity (Acrylamides vs. Osimertinib)

Knoevenagel condensation of the scaffold yields


-cyanoacrylamides, which act as Michael acceptors, covalently binding to cysteine residues in kinases (e.g., EGFR).

Table 2: Antiproliferative


 (

) against Renal Cancer (CAKI-1)
CompoundSubstitution (R)

(CAKI-1)
Selectivity Index
Derivative C 3-(3,4-dimethoxyphenyl)0.287>100
Derivative D 3-(4-fluorophenyl)1.2545
Alternative Osimertinib 0.343High

Insight: Derivative C exhibits superior potency to the standard drug Osimertinib in specific cell lines.[1] The electron-withdrawing cyano group activates the alkene for nucleophilic attack by the enzyme, while the 2-chlorophenyl group (from the scaffold) ensures correct orientation within the hydrophobic pocket.

Part 3: Mechanistic Insights & Visualization

The "Ortho-Effect" and Binding Logic

The 2-chlorophenyl group is not merely a spacer; it exerts a profound steric influence.

  • Conformational Twist: The bulky chlorine atom forces the phenyl ring out of coplanarity with the heterocyclic core. This "twisted" conformation is often required to fit into the L-shaped binding pockets of kinases and calcium channels.

  • Metabolic Shielding: The chlorine atom blocks the P450 oxidative attack at the ortho and para positions, significantly improving metabolic stability.

SAR Decision Tree

The following diagram illustrates the logical flow for optimizing derivatives based on the desired therapeutic outcome.

SAR_Logic Scaffold This compound Target Select Therapeutic Target Scaffold->Target Path_Micro Target: Antimicrobial (Bacteria/Fungi) Target->Path_Micro Path_Cancer Target: Anticancer (EGFR/Kinase) Target->Path_Cancer Mod_Micro Reaction: Cyclization w/ Hydrazine Path_Micro->Mod_Micro Mod_Cancer Reaction: Knoevenagel Condensation Path_Cancer->Mod_Cancer Prod_Micro Product: 5-Aminopyrazole Mod_Micro->Prod_Micro Prod_Cancer Product: 2-Cyanoacrylamide Mod_Cancer->Prod_Cancer Opt_Micro Optimization: Add Lipophilic Groups (Me, Ph) to N1-position Prod_Micro->Opt_Micro Opt_Cancer Optimization: Add e- Donors (OMe) to 3-Phenyl ring Prod_Cancer->Opt_Cancer

Caption: Decision matrix for synthesizing bioactive derivatives from the parent scaffold.

Part 4: Experimental Protocols

Protocol A: Green Synthesis of 5-Amino-4-(2-chlorophenyl)pyrazoles

Rationale: This protocol utilizes ethanol as a solvent, avoiding toxic chlorinated solvents. The reaction relies on the nucleophilic attack of hydrazine on the ester and cyano groups.

Materials:

  • This compound (10 mmol)

  • Hydrazine hydrate (12 mmol)

  • Ethanol (Absolute, 20 mL)

  • Catalytic Glacial Acetic Acid (2-3 drops)

Workflow:

  • Dissolution: Dissolve the scaffold in ethanol in a 50 mL round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
    • Checkpoint: Disappearance of the ester spot (

      
      ) and appearance of a lower, polar spot indicates cyclization.
      
  • Isolation: Cool to

    
    . The pyrazole usually precipitates as a white/off-white solid.
    
  • Purification: Filter and recrystallize from hot ethanol.

Protocol B: Microwave-Assisted Knoevenagel Condensation

Rationale: For generating anticancer acrylamides.[1][2] Microwave irradiation reduces reaction time from hours to minutes and improves yield.

Workflow:

  • Mix: Combine Scaffold (1 eq), Aromatic Aldehyde (1 eq), and Piperidine (0.1 eq) in a microwave vial.

  • Irradiate: Set microwave reactor to

    
    , 150W for 10 minutes.
    
  • Workup: Pour reaction mass into ice-cold water. The solid product precipitates immediately.

  • Validation:

    
     NMR must show the disappearance of the singlet 
    
    
    
    -proton of the scaffold (
    
    
    ppm) and appearance of the vinylic proton (
    
    
    ppm).

Part 5: Synthesis Pathway Diagram

Synthesis_Path Start Ethyl 2-(2-chlorophenyl) -2-cyanoacetate Pyrazole 5-Aminopyrazole (Antimicrobial) Start->Pyrazole Cyclization Acrylamide 2-Cyanoacrylamide (Anticancer) Start->Acrylamide Condensation R_Hydrazine + Hydrazine (Reflux/EtOH) R_Aldehyde + Aldehyde (Piperidine/MW)

Caption: Divergent synthetic pathways yielding distinct pharmacological classes.

References

  • SAR of Pyrazole Derivatives: "Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity."[3] Elsevier. 3[4][5][6][7][8][9][10][11]

  • Anticancer Acrylamides: "Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies." PubMed Central. 2[6][7][8][10][11]

  • Green Synthesis of Dihydropyridines: "Synthesis of 1,4-Dihydropyridines under Solvent-Free Conditions." ResearchGate.[10][12][13] 12[4][5][6][7][8][9][10][11]

  • Antimicrobial Activity of Cyanoacrylates: "Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety." NIH. 14[1][2][4][5][6][7][8][10][11]

  • Catalytic Methods: "Synthesis of 1, 4-dihydropyridines (DHP) catalyzed by trichloroisocyanuric acid (TCCA) in aqueous media." Scientia Iranica. 15[2][4][5][7][8][9][10][11][15]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-(2-chlorophenyl)-2-cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, logistical, and operational protocols for handling Ethyl 2-(2-chlorophenyl)-2-cyanoacetate (often a key intermediate in the synthesis of antithrombotic agents like Clopidogrel).

As a Senior Application Scientist, I have structured this not as a generic safety sheet, but as an operational field guide. It prioritizes the "why" behind the safety measures, ensuring your team understands the mechanistic risks associated with alpha-cyano esters.

CAS: 13526-73-3 (Isomer specific) / General Class: Alpha-Cyano Esters Physical State: Viscous liquid or low-melting solid (depending on purity/isomer). Primary Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Potential HCN Precursor.

Part 1: Hazard Mechanistics & Risk Assessment

To handle this chemical safely, one must understand its reactive groups. It is not merely an "irritant"; it is a functionalized nitrile .

  • The Nitrile Moiety (-CN): While less acutely toxic than free cyanide salts, organic nitriles can metabolize into cyanide ions (in vivo) or release Hydrogen Cyanide (HCN) gas if subjected to strong acids or combustion.

  • The Ester Linkage: Increases lipophilicity, facilitating dermal absorption. It also dictates PPE material incompatibility (esters degrade standard nitrile rubber over time).

  • The Chlorophenyl Group: Adds stability but increases environmental persistence and potential for contact sensitization.

Senior Scientist Insight: Treat this compound as a "Silent Penetrator." Its ester nature allows it to permeate standard lab gloves faster than aqueous solutions, while the nitrile group poses a systemic toxicity risk upon absorption.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for prolonged handling of esters. The following matrix is based on permeation data for organic esters and nitriles.

Hand Protection Strategy

Critical Warning: Do NOT rely on single-layer disposable nitrile gloves for immersion or prolonged contact. Esters cause swelling and degradation of nitrile rubber.

Task DurationRecommended Glove MaterialBrand ExamplesProtocol
Splash Risk / Short Task (<5 min)Double-Layer Nitrile (Min 5 mil outer)Kimberly-Clark Purple Nitrile, Microflex"Spot & Strip": If a splash occurs, strip the outer glove immediately. The inner glove acts as a momentary barrier.
Prolonged Handling (>15 min)Laminate Film (EVOH/PE)Silver Shield® / 4H® These offer >4 hour breakthrough times for esters. Wear under a nitrile outer glove for dexterity.
Spill Cleanup / Bulk Transfer Butyl Rubber Butyl-chemThick, reusable gloves. Essential for cleaning up spills >50mL.
Respiratory & Body Protection
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Respiratory (Secondary): If hood containment is breached or for spill cleanup outside a hood:

    • Respirator: Full-face elastomeric respirator.

    • Cartridge: Organic Vapor + Acid Gas (OV/AG) . Why? To capture the organic ester vapors AND any potential HCN/HCl byproducts.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the viscous nature of the liquid; splashes adhere to skin/eyes.

Part 3: Operational Protocols

A. Safe Handling Workflow

This workflow minimizes static buildup and exposure.

HandlingWorkflow cluster_warning Critical Control Point start Start: Chemical Retrieval check PPE Check: Double Nitrile + Lab Coat + Goggles start->check hood Transfer to Fume Hood (Check Flow) check->hood weigh Weighing/Transfer (Use Anti-Static Gun if Solid) hood->weigh In Inert Atm (N2/Ar) waste Waste Segregation (Non-Halogenated Organic) weigh->waste clean Decontamination (Ethanol Wipe -> Soap/Water) waste->clean

Figure 1: Operational workflow emphasizing the critical control point inside the fume hood.

B. Step-by-Step Handling
  • Preparation: Place a disposable absorbent mat (benchkote) inside the fume hood. This captures drips of the viscous liquid, preventing hood surface contamination.

  • Transfer: Use positive-displacement pipettes or glass syringes for liquid transfer. The viscosity of this ester makes air-displacement pipetting inaccurate and prone to dripping.

  • Incompatibility Check: Ensure no Strong Acids (HCl, H2SO4) or Strong Oxidizers are open in the immediate vicinity.

    • Mechanism:[1][2][3] Acid hydrolysis of the cyano group can liberate HCN gas.

  • Decontamination: Wipe all tools with ethanol inside the hood before removing them. Dispose of wipes as solid hazardous waste.

Part 4: Emergency Response & Disposal

Spill Response Logic

In the event of a spill, the response depends on the volume and location.

SpillResponse spill Spill Detected assess Assess Volume spill->assess minor Minor (<10 mL) Inside Hood assess->minor major Major (>10 mL) Or Outside Hood assess->major act_minor Absorb with Vermiculite/Pads Double Glove (Nitrile) minor->act_minor act_major Evacuate Area Don Butyl Gloves + Respirator major->act_major disposal Dispose as Hazardous Waste (Do NOT drain) act_minor->disposal act_major->disposal

Figure 2: Decision tree for spill response, differentiating between minor containment and major evacuation events.

Disposal & Environmental Compliance[4][5][6]
  • Waste Stream: Segregate into Organic Waste (Non-Halogenated) unless mixed with halogenated solvents.

    • Note: Even though the molecule contains Chlorine, the C-Cl bond is stable enough that it is often classified with general organics for incineration, but always check local EHS regulations . If strict halogen separation is required, place in Halogenated Waste .

  • Destruction: The preferred method is high-temperature incineration equipped with scrubbers (to neutralize NOx, HCl, and cyanide combustion byproducts).

  • Prohibition: Never dispose of down the sink. Hydrolysis in plumbing can create toxic fumes and environmental hazards.

References

  • National Center for Biotechnology Information (PubChem). Ethyl 2-cyano-2-(2-chlorophenyl)acetate Compound Summary. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). Recommendations for Chemical Protective Clothing. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.